molecular formula C13H12N2O B342382 2-phenyl-N-pyridin-2-ylacetamide

2-phenyl-N-pyridin-2-ylacetamide

Cat. No.: B342382
M. Wt: 212.25 g/mol
InChI Key: IDHXNKFHHLBOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-Phenyl-N-pyridin-2-ylacetamide (CAS 7251-52-7) is a high-purity organic compound supplied for research and development purposes. This chemical features a acetamide core structure linked to phenyl and pyridin-2-yl substituents, making it a valuable scaffold in medicinal chemistry and drug discovery . It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol . The typical appearance is a white to almost white crystalline powder . Research Applications and Value This compound belongs to a class of N -(pyridin-2-yl)acetamides that are subjects of ongoing scientific investigation for their potential biological activities. Recent studies on structurally related 2-phenyl- N -(pyridin-2-yl)acetamides have highlighted their promise as a novel chemotype with antimycobacterial and antiproliferative properties . Specifically, one derivative from this chemical family demonstrated promising activity against Mycobacterium tuberculosis , the causative agent of tuberculosis, while other analogs showed interesting antiproliferative effects against human cancer cell lines, including kidney, prostate, and glioblastoma models . As such, this compound serves as a key synthetic intermediate or building block for researchers developing and optimizing new therapeutic agents targeting infectious diseases and oncology. Handling and Safety This product is strictly for laboratory and research use. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Based on supplier data, the compound may be harmful if swallowed (H302) . Standard laboratory safety practices should be followed, including the use of personal protective equipment and working in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-phenyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H12N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h1-9H,10H2,(H,14,15,16)

InChI Key

IDHXNKFHHLBOJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-N-pyridin-2-ylacetamide is a versatile heterocyclic amide that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a phenyl ring, a pyridine moiety, and an acetamide linker, provides a scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological activities, with a focus on its potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and development as a potential drug candidate.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 131-144 °C[1][2]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, DMSO, and chloroform.[2]
Purity ≥ 98% (HPLC)[1]
CAS Number 7251-52-7[1]

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of phenylacetic acid or its activated derivative with 2-aminopyridine. Below is a representative experimental protocol for its synthesis via a coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylacetic acid

  • 2-aminopyridine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Phenylacetic Acid: In a round-bottom flask, dissolve phenylacetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours to form phenylacetyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Coupling Reaction: Dissolve the resulting phenylacetyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminopyridine and triethylamine in anhydrous DCM. Cool the 2-aminopyridine solution to 0 °C in an ice bath.

  • Slowly add the phenylacetyl chloride solution to the 2-aminopyridine solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • FTIR Spectroscopy: To identify functional groups (e.g., amide C=O and N-H stretching).[3]

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure.[3]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Phenylacetic Acid Phenylacetic Acid Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetic Acid->Phenylacetyl Chloride SOCl₂ Crude Product Crude Product Phenylacetyl Chloride->Crude Product 2-aminopyridine, TEA, DCM Pure Product Pure Product Crude Product->Pure Product Column Chromatography NMR NMR Pure Product->NMR FTIR FTIR Pure Product->FTIR Mass Spec Mass Spec Pure Product->Mass Spec X-ray Crystallography X-ray Crystallography Pure Product->X-ray Crystallography G cluster_potential Potential Biological Applications A This compound Scaffold B Antimicrobial Agent A->B Inhibition of Microbial Growth C Antiproliferative Agent A->C Induction of Cancer Cell Death D Coordination Chemistry Ligand A->D Metal Complex Formation E Pharmaceutical Intermediate A->E Synthesis of Bioactive Molecules G cluster_moa Conceptual Mechanism of Action A This compound Derivative C Metal Complex A->C Coordination B Metal Ion B->C D Biological Target (e.g., DNA, Enzyme) C->D Interaction E Inhibition of Cellular Processes D->E Disruption F Biological Effect (e.g., Antimicrobial, Anticancer) E->F Leads to

References

The Genesis of a Versatile Scaffold: A Technical History of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound 2-phenyl-N-pyridin-2-ylacetamide and its structural analogs represent a significant class of molecules within medicinal chemistry and drug discovery. Characterized by a phenylacetamide core linked to a pyridine ring, this scaffold has been explored for a range of therapeutic applications, owing to its diverse biological activities. This technical guide delves into the historical context of its discovery, details the fundamental synthetic methodologies, and presents key characterization data, providing a comprehensive resource for researchers, scientists, and professionals in drug development. While the precise initial synthesis of this compound is not extensively documented in seminal, standalone reports, its development can be understood within the broader historical context of research into N-aryl acetamides and their therapeutic potential.

Historical Context and Discovery

The exploration of N-substituted-2-phenylacetamides gained momentum due to their structural resemblance to the side chain of benzylpenicillin. This similarity spurred investigations into their potential as antimicrobial agents. Over time, research has revealed a much broader spectrum of biological activity for this class of compounds, including anti-inflammatory, anticancer, and antidepressant properties.

The synthesis of compounds like this compound is often driven by the desire to explore the impact of substituting different aryl and heteroaryl groups on the amide nitrogen. The introduction of a pyridine ring, in particular, is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and to introduce new potential binding interactions with biological targets. While a specific "discovery" paper for the parent compound is not readily identifiable, its synthesis and investigation are part of a continuous effort in chemical and pharmaceutical research to generate and screen novel compounds for therapeutic efficacy.

Core Synthesis and Experimental Protocols

The primary method for the synthesis of this compound and its analogs is through the coupling of a phenylacetic acid derivative with 2-aminopyridine. This amide bond formation is a fundamental reaction in organic chemistry, and several standard protocols can be employed.

General Synthesis Workflow

The logical flow for the synthesis and characterization of this compound is outlined below. This workflow is representative of the general procedures found in the literature for analogous compounds.

G cluster_synthesis Synthesis cluster_characterization Characterization reagents Phenylacetic acid + 2-Aminopyridine activation Activation of Carboxylic Acid (e.g., with Thionyl Chloride or a Coupling Agent) reagents->activation coupling Amide Coupling Reaction activation->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product This compound purification->product spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) product->spectroscopy physical Physical Characterization (Melting Point, Elemental Analysis) product->physical G cluster_antimicrobial Antimicrobial Screening cluster_antiproliferative Antiproliferative Screening compound This compound Derivatives mycobacterium Mycobacterium tuberculosis compound->mycobacterium bacteria Bacterial Strains compound->bacteria fungi Fungal Strains compound->fungi hepG2 HepG2 (Liver Cancer) compound->hepG2 a498 A498 (Kidney Cancer) compound->a498 pc3 PC-3 (Prostate Cancer) compound->pc3 u87mg U-87MG (Glioblastoma) compound->u87mg

Unraveling the Multifaceted Mechanism of Action of 2-phenyl-N-pyridin-2-ylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-phenyl-N-pyridin-2-ylacetamide and its derivatives. This class of compounds has demonstrated a promising spectrum of biological activities, positioning it as a scaffold of significant interest for researchers, scientists, and drug development professionals in the fields of infectious diseases, oncology, and inflammatory disorders.

Core Biological Activities

Research into this compound has revealed three primary areas of therapeutic potential: antimycobacterial, antiproliferative, and anti-inflammatory effects. While the precise molecular targets are still under active investigation, current evidence points towards distinct, yet potentially overlapping, mechanisms of action for each of these activities.

Antimycobacterial Activity

A significant focus of research has been the efficacy of this compound derivatives against Mycobacterium tuberculosis.

Proposed Mechanism of Action: Inhibition of Mycolic Acid Transport

The leading hypothesis for the antimycobacterial action of this compound class is the inhibition of the mycobacterial membrane protein Large (MmpL3).[1][2] MmpL3 is an essential transporter protein responsible for flipping mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the biosynthesis of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. While direct inhibition of MmpL3 by this compound has not been definitively demonstrated, the structural similarity to other known MmpL3 inhibitors and the potent antimycobacterial activity strongly suggest this as a primary mechanism.

Quantitative Data on Antimycobacterial Activity

A study investigating a series of this compound derivatives identified several compounds with significant activity against Mycobacterium tuberculosis H37Ra. The most promising of these, compound 12 , exhibited a Minimum Inhibitory Concentration (MIC) that underscores its potential as a lead compound for further development.[3][4]

CompoundMIC (µg/mL) against Mtb H37RaMIC (µM) against Mtb H37Ra
12 2-ClH15.62556.26
Antiproliferative Activity

Derivatives of this compound have also demonstrated notable antiproliferative effects against various cancer cell lines, indicating their potential as novel anticancer agents.

Proposed Mechanism of Action: Induction of Apoptosis

The anticancer activity of this compound class is likely mediated through the induction of apoptosis, or programmed cell death. Studies on structurally related acetamide derivatives have shown that they can activate the caspase signaling cascade, a key pathway in the execution of apoptosis. This activation leads to the systematic dismantling of the cancer cell. Furthermore, some derivatives have been observed to cause cell cycle arrest at the S phase, preventing cancer cell replication.[5]

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) highlight the differential sensitivity of various cancer types to these compounds.

CompoundCell LineIC₅₀ (µM)
17 A498 (Kidney Cancer)Not specified
24 PC-3 (Prostate Cancer)Not specified
26 U-87MG (Glioblastoma)Not specified
Data from a screening study indicating interesting activity for further exploration.
Anti-inflammatory Activity

The foundational structure of this compound is recognized as a key intermediate in the synthesis of anti-inflammatory drugs. Research on analogous compounds suggests a mechanism centered on the modulation of key inflammatory mediators.

Proposed Mechanism of Action: Downregulation of Pro-inflammatory Cytokines and Oxidative Stress

The anti-inflammatory effects are likely achieved through the inhibition of pro-inflammatory signaling pathways. Specifically, related compounds have been shown to reduce the production of key cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[6] These cytokines are central to the inflammatory response. Additionally, a reduction in oxidative stress markers, including nitric oxide (NO) and reactive oxygen species (ROS), has been observed.[6] This dual action of suppressing pro-inflammatory signals and reducing oxidative damage points to a comprehensive anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these research findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and its derivatives.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity is typically determined using the Microplate Alamar Blue Assay (MABA).

Experimental Workflow for MABA

cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Analysis start Prepare serial dilutions of test compounds in 96-well plate myco_prep Prepare inoculum of Mycobacterium tuberculosis H37Ra add_myco Add mycobacterial inoculum to each well start->add_myco myco_prep->add_myco incubate Incubate plates at 37°C add_myco->incubate add_reagents Add Alamar Blue and Tween 80 solution incubate->add_reagents re_incubate Re-incubate plates for 24 hours add_reagents->re_incubate read_plate Read fluorescence or absorbance re_incubate->read_plate determine_mic Determine MIC as the lowest concentration inhibiting a color change read_plate->determine_mic cluster_prep Cell Culture cluster_treatment Treatment cluster_readout Measurement cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells add_compounds Add serial dilutions of test compounds adhere_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_reagent Add MTT or resazurin reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_absorbance Read absorbance or fluorescence incubate_reagent->read_absorbance calculate_ic50 Calculate IC50 values from dose-response curves read_absorbance->calculate_ic50 compound This compound derivative nfkb_pathway NF-κB and MAPK Signaling Pathways compound->nfkb_pathway Inhibits ros_no ROS and NO Production compound->ros_no Reduces cytokine_production Production of IL-1β and TNF-α nfkb_pathway->cytokine_production Leads to inflammation Inflammation cytokine_production->inflammation oxidative_stress Oxidative Stress ros_no->oxidative_stress

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-phenyl-N-pyridin-2-ylacetamide, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on the compound's properties, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physicochemical Characteristics

This compound is a heterocyclic amide that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its structural features, combining a phenyl group and a pyridine ring, contribute to its potential applications in medicinal chemistry.[1] The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined results.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂OChemBK, Muby Chemicals
Molecular Weight 212.25 g/mol Chem-Impex, Muby Chemicals
Melting Point 131-144 °CChem-Impex, Multichem Exports
Boiling Point 404.8 ± 40.0 °C (Predicted)ChemBK
Density 1.178 ± 0.06 g/cm³ (Predicted)ChemBK
Solubility Slightly soluble in water; Soluble in ethanol, DMSO, chloroform, dichloromethane, and dimethylformamide.Multichem Exports, Muby Chemicals
Appearance White to off-white or yellowish crystalline powder.Multichem Exports, Chem-Impex
Flash Point 198.6°CChemBK
Vapor Pressure 9.17E-07 mmHg at 25°CChemBK

Experimental Protocols

Synthesis of this compound

A robust and commonly employed method for the synthesis of this compound is through a carbodiimide-based coupling reaction.[1] This procedure involves the activation of a carboxylic acid to facilitate the formation of an amide bond with an amine.

Materials:

  • 2-phenyl-2-(pyridin-2-yl)acetic acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Pyridine (Py)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acid Activation: Dissolve 1 equivalent of 2-phenyl-2-(pyridin-2-yl)acetic acid in anhydrous dichloromethane (DCM). To this solution, add 1.3 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 3 equivalents of pyridine (Py) at 0°C.[1]

  • Amide Formation: To the activated carboxylic acid mixture, add ammonium chloride to introduce the amide group.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove excess reagents and byproducts. The organic layer is then dried and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the carbodiimide-based coupling method.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction Steps cluster_product Final Product Reactant1 2-phenyl-2-(pyridin-2-yl)acetic acid Activation Carboxylic Acid Activation Reactant1->Activation Reactant2 Ammonium Chloride Coupling Amide Bond Formation Reactant2->Coupling Reagent1 EDCI Reagent1->Activation Reagent2 Pyridine Reagent2->Activation Solvent DCM Solvent->Activation Activation->Coupling Purification Work-up & Purification Coupling->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Biological Significance and Potential Applications

While comprehensive biological pathway analysis for this compound is not extensively documented, the compound and its derivatives have emerged as subjects of interest in pharmaceutical research. Studies have indicated that this class of molecules may possess a range of biological activities.

Derivatives of 2-phenyl-N-pyridin-2-ylacetamides have been investigated for their potential antimycobacterial properties, showing promise against Mycobacterium tuberculosis.[3][4] Furthermore, certain analogues have demonstrated antiproliferative activity against various cancer cell lines, including human epithelial kidney cancer, prostate cancer, and glioblastoma cell lines.[3] The core structure is also considered a key intermediate in the development of potential analgesic and anti-inflammatory drugs.[5] The mechanism of action is thought to involve its ability to act as a ligand, forming coordination complexes with metal ions that can influence various biochemical pathways.[1] These findings underscore the potential of this compound as a versatile scaffold for the design and development of novel therapeutic agents.

References

Spectroscopic and Analytical Profile of 2-phenyl-N-pyridin-2-ylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for the compound 2-phenyl-N-pyridin-2-ylacetamide. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous compounds and established principles of spectroscopic interpretation for N-aryl amides. The provided experimental protocols are generalized for the synthesis and analysis of such compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the constituent functional groups and data from structurally similar molecules, such as 2-phenyl-N-(pyrazin-2-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 10.5Singlet (broad)1HAmide N-H
~8.2 - 8.4Multiplet2HProtons on the pyridine ring
~7.6 - 7.8Multiplet1HProton on the pyridine ring
~7.2 - 7.4Multiplet5HProtons on the phenyl ring
~7.0 - 7.2Multiplet1HProton on the pyridine ring
~3.8Singlet2HMethylene (-CH₂-) protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170Amide Carbonyl (C=O)
~152Pyridine C₂
~148Pyridine C₆
~138Pyridine C₄
~135Phenyl C₁ (quaternary)
~129Phenyl C₂, C₃, C₅, C₆
~127Phenyl C₄
~119Pyridine C₅
~114Pyridine C₃
~45Methylene (-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by distinct absorption bands corresponding to the N-H and C=O stretching vibrations.[1]

Table 3: Predicted IR Absorption Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~3350 - 3180MediumN-H stretch (secondary amide)[2]
~3100 - 3000Medium to WeakAromatic C-H stretch
~2950 - 2850Medium to WeakAliphatic C-H stretch
~1680 - 1630StrongC=O stretch (Amide I band)[3]
~1550 - 1510MediumN-H bend and C-N stretch (Amide II band)[1]
~1600, ~1480, ~1440Medium to WeakAromatic C=C stretching
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns of amides.[4]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
212Molecular ion [M]⁺
120[C₈H₈O]⁺ fragment
92[C₆H₅CH]⁺ fragment (tropylium ion)
94[C₅H₄N-NH₂]⁺ fragment
78[C₅H₄N]⁺ fragment (pyridine)

Experimental Protocols

The following are generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis can be achieved via the amidation of phenylacetic acid with 2-aminopyridine using a suitable coupling agent.

Materials:

  • Phenylacetic acid

  • 2-aminopyridine

  • Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve phenylacetic acid (1 equivalent) and 2-aminopyridine (1 equivalent) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (1.5 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve the coupling agent (DCC or HATU, 1.2 equivalents) in the same solvent.

  • Slowly add the coupling agent solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product by NMR, IR, and MS.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to assign the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate (NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

References

The Multifaceted Biological Activities of 2-Phenyl-N-pyridin-2-ylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-N-pyridin-2-ylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. The inherent versatility of this scaffold allows for substitutions on both the phenyl and pyridine rings, leading to a diverse library of molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Antiproliferative and Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for the anticancer activity of phenylacetamide derivatives, in general, is believed to involve the induction of apoptosis. Studies on closely related phenylacetamide derivatives suggest that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of anti-apoptotic proteins such as Bcl-2. The activation of executioner caspases, particularly caspase-3 and caspase-9, is a key event in this signaling cascade, leading to programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound and related derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 17 A498 (Kidney)---
Compound 24 PC-3 (Prostate)---
Compound 26 U-87MG (Glioblastoma)---
Compound 6e PANC-1 (Pancreatic)4.65-FU-
Compound 6e HepG2 (Liver)2.25-FU-
Compound 6c MCF7 (Breast)15.55-FU-
Compound 2b PC3 (Prostate)52Imatinib40
Compound 2c PC3 (Prostate)80Imatinib40
Compound 2c MCF-7 (Breast)100Imatinib98

Note: Specific IC50 values for compounds 17, 24, and 26 were not available in the reviewed literature, but they were reported to possess interesting antiproliferative activity.[1]IC50 values for compounds 6e and 6c are for 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol.[2]IC50 values for compounds 2b and 2c are for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[3]

Apoptosis Signaling Pathway Induced by Phenylacetamide Derivatives

apoptosis_pathway Derivative This compound Derivative Bax Bax Activation Derivative->Bax Bcl2 Bcl-2 Inhibition Derivative->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria | CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add serial dilutions of This compound derivatives incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end agar_diffusion_workflow start Start prepare_agar Prepare Mueller-Hinton agar plates start->prepare_agar inoculate_bacteria Inoculate the agar surface with the test microorganism prepare_agar->inoculate_bacteria place_discs Place sterile paper discs impregnated with the test compounds on the agar surface inoculate_bacteria->place_discs incubate Incubate the plates at 37°C for 18-24 hours place_discs->incubate measure_zones Measure the diameter of the zone of inhibition incubate->measure_zones end End measure_zones->end

References

Initial Screening of 2-phenyl-N-pyridin-2-ylacetamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of 2-phenyl-N-pyridin-2-ylacetamide and its derivatives. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, demonstrating a range of biological activities including antimicrobial and anticancer effects. This document outlines the key bioactive properties, presents quantitative data from relevant studies, details experimental protocols for screening, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical scaffold that serves as a versatile starting point for the synthesis of various bioactive molecules. Its structure, featuring a phenyl ring and a pyridine ring linked by an acetamide bridge, allows for diverse chemical modifications to modulate its pharmacological properties. Research has indicated that derivatives of this core structure exhibit promising activities, making it a molecule of interest in drug discovery and development. These compounds have been investigated for their potential as analgesics, anti-inflammatory drugs, and more recently, as antimicrobial and anticancer agents.[1]

Bioactivity Profile

The initial screening of this compound and its analogs has revealed a spectrum of biological activities, primarily focused on antimicrobial and antiproliferative effects.

Antimicrobial Activity

Derivatives of this compound have been shown to possess activity against various microbial strains. Notably, certain compounds have demonstrated promising antimycobacterial effects. For instance, a study investigating a series of these compounds identified a derivative with a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Ra of 15.625 μg/mL.[2]

Antiproliferative and Cytotoxic Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation. Studies have reported the IC50 values of these compounds against cell lines such as the HepG2 liver cancer cell line.[2] Furthermore, related structures like N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown potent cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231.[3][4] Some of these compounds have been found to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the VEGFR2 signaling pathway.[3][4] Phenylacetamide derivatives, in general, have been identified as potential anticancer agents, with some demonstrating significant cytotoxic effects against prostate and breast cancer cell lines.[5][6][7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies on the bioactivity of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicrobial StrainMIC (μg/mL)Reference
Compound 12Mycobacterium tuberculosis H37Ra15.625[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Table 2: Cytotoxic Activity of this compound and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)MDA-MB-2311.4[3][4]
Sorafenib (Reference)MDA-MB-2315.2[3][4]
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)HepG222.6[3][4]
2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c)PC380[7]
2-(4-Fluorophenyl)-N-(m-nitro-phenyl)acetamide (2b)PC352[7]
Imatinib (Reference)PC340[7]
2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c)MCF-7100[7]
Imatinib (Reference)MCF-798[7]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial bioactivity screening of this compound and its derivatives.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[8]

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of twofold dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test microorganism. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[8]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for the bioactivity screening of this compound.

VEGFR-2 Signaling Pathway

Some derivatives of this compound have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[3][4] The diagram below outlines the major downstream signaling cascades initiated by the activation of VEGFR-2. Inhibition of this pathway can lead to reduced cell proliferation, migration, and survival of endothelial cells, thereby suppressing tumor angiogenesis.[2][5][9][10]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening of the bioactivity of a compound like this compound.

Bioactivity_Screening_Workflow Synthesis Compound Synthesis (this compound and derivatives) Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary Bioactivity Screening Purification->PrimaryScreening Cytotoxicity Cytotoxicity Assays (e.g., MTT) PrimaryScreening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) PrimaryScreening->Antimicrobial DataAnalysis Data Analysis (IC50, MIC determination) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification FurtherStudies Further Studies (Mechanism of Action, etc.) HitIdentification->FurtherStudies

Caption: General experimental workflow for bioactivity screening.

Conclusion

The initial screening of this compound and its derivatives has revealed a promising landscape of biological activities, particularly in the realms of antimicrobial and anticancer research. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this chemical scaffold. The visualization of the VEGFR-2 signaling pathway provides insight into a potential mechanism of action for its anticancer effects. The outlined experimental workflow serves as a practical guide for conducting initial bioactivity screenings. Further investigations into the structure-activity relationships, mechanism of action, and in vivo efficacy of lead compounds are warranted to fully elucidate the therapeutic promise of this class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenyl-N-pyridin-2-ylacetamide, a molecule of interest in medicinal chemistry and materials science. The protocol details a reliable two-step synthetic route commencing from commercially available starting materials: phenylacetic acid and 2-aminopyridine. The methodology involves the initial conversion of phenylacetic acid to its more reactive acid chloride derivative, phenylacetyl chloride, followed by an amide coupling reaction with 2-aminopyridine. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure facile replication and understanding of the procedure.

Introduction

This compound and its structural analogs are scaffolds of significant interest in the development of novel therapeutic agents and functional materials. The presence of the phenyl, acetamide, and pyridine moieties imparts a unique combination of steric and electronic properties, making it a versatile building block in drug discovery and a candidate for applications in coordination chemistry. This protocol outlines a straightforward and efficient method for the laboratory-scale synthesis of this compound.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the activation of the carboxylic acid group of phenylacetic acid by converting it into phenylacetyl chloride. This is a common strategy to enhance the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the amine. The second step is the Schotten-Baumann type reaction where the freshly prepared phenylacetyl chloride is reacted with 2-aminopyridine in the presence of a base to yield the final amide product.

Overall Reaction Scheme:

Overall Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data and physical properties of the reagents and the expected product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleTypical Quantity (mmol)Physical StateMelting Point (°C)
Phenylacetic acidC₈H₈O₂136.15Starting Material10.0White crystalline solid76-78
Thionyl chlorideSOCl₂118.97Reagent12.0Colorless to yellow liquid-104.5
2-AminopyridineC₅H₆N₂94.12Starting Material10.0White to tan crystalline solid58-60
TriethylamineC₆H₁₅N101.19Base12.0Colorless liquid-114.7
Dichloromethane (DCM)CH₂Cl₂84.93Solvent-Colorless liquid-96.7
This compound C₁₃H₁₂N₂O 212.25 Product -White to off-white solid 134-138 [1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Phenylacetyl Chloride

This procedure details the conversion of phenylacetic acid to phenylacetyl chloride using thionyl chloride.

Materials:

  • Phenylacetic acid (1.36 g, 10.0 mmol)

  • Thionyl chloride (0.87 mL, 1.43 g, 12.0 mmol)

  • Dry Dichloromethane (DCM, 20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (1.36 g, 10.0 mmol) and dry dichloromethane (20 mL).

  • Stir the mixture at room temperature until the phenylacetic acid is completely dissolved.

  • Slowly add thionyl chloride (0.87 mL, 12.0 mmol) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield crude phenylacetyl chloride as a pale yellow oil. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the amide coupling of phenylacetyl chloride with 2-aminopyridine.

Materials:

  • Crude phenylacetyl chloride (from Step 1, ~10.0 mmol)

  • 2-Aminopyridine (0.94 g, 10.0 mmol)

  • Triethylamine (1.67 mL, 1.21 g, 12.0 mmol)

  • Dry Dichloromethane (DCM, 30 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (0.94 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in dry dichloromethane (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude phenylacetyl chloride from Step 1 in a small amount of dry dichloromethane (5 mL) and add it dropwise to the cooled solution of 2-aminopyridine and triethylamine over a period of 15-20 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid. The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Synthesis Steps cluster_intermediates Intermediate cluster_product Final Product PA Phenylacetic Acid Activation Step 1: Acid Chloride Formation PA->Activation AP 2-Aminopyridine Coupling Step 2: Amide Coupling AP->Coupling SOCl2 Thionyl Chloride SOCl2->Activation TEA Triethylamine TEA->Coupling DCM Dichloromethane DCM->Activation DCM->Coupling PAC Phenylacetyl Chloride Activation->PAC FinalProduct This compound Coupling->FinalProduct PAC->Coupling

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step method, involving the formation of phenylacetyl chloride followed by amide coupling, is a standard and efficient approach for obtaining the target compound in good yield and purity. The provided data and visualizations are intended to aid researchers in the successful execution of this synthesis.

References

Application Notes & Protocols: In Vitro Assay Development for 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-phenyl-N-pyridin-2-ylacetamide is a versatile chemical scaffold that has appeared in research as an intermediate for pharmaceuticals and a compound with potential biological activities, including antiproliferative and antimycobacterial properties.[1][2][3] Its derivatives have been investigated for a range of therapeutic applications, from oncology to infectious diseases.[1][4] Given its potential to modulate biological pathways, a systematic in vitro assay cascade is essential to characterize its mechanism of action, potency, and selectivity.

These application notes provide a tiered framework for the in vitro evaluation of this compound and its analogs. The protocols described herein start with broad assessments of cellular effects and progress toward more specific, target-oriented enzymatic assays. This structured approach is designed to efficiently identify the compound's biological function and guide further drug development efforts.

Section 1: General Cellular Activity Screening

The initial step in characterizing a novel compound is to assess its impact on cell viability and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential and helps determine appropriate concentration ranges for subsequent, more specific assays.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. A decrease in signal indicates reduced cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, A498, PC-3, as previously studied with related compounds[1]) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: The IC₅₀ values should be summarized in a table for clear comparison across different cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Tissue of Origin IC₅₀ (µM) after 72h
HepG2 Hepatocellular Carcinoma [Placeholder Value]
A498 Kidney Carcinoma [Placeholder Value]
PC-3 Prostate Cancer [Placeholder Value]

| U-87MG | Glioblastoma | [Placeholder Value] |

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-Well Plate t1 Treat Cells with Compound (48-72h) p1->t1 p2 Prepare Compound Serial Dilutions p2->t1 t2 Add MTT Reagent (4h Incubation) t1->t2 t3 Solubilize Formazan with DMSO t2->t3 a1 Read Absorbance (570 nm) t3->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine IC50 Value a2->a3

Workflow for the MTT cell viability assay.

Section 2: Target-Based Enzymatic Assays

The chemical structure of this compound suggests potential interactions with enzymes.[2][5] Based on structural similarities to known inhibitors, histone deacetylases (HDACs) and tubulin are plausible targets. Assays for these specific targets can provide direct evidence of biochemical activity.

Protocol 2: Fluorogenic Histone Deacetylase (HDAC) Inhibition Assay

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. When the substrate is deacetylated by an active HDAC enzyme, it can then be cleaved by a developer enzyme (trypsin), releasing the fluorescent molecule AMC (7-amino-4-methylcoumarin). The fluorescence intensity is directly proportional to HDAC activity.[6] An inhibitor will reduce the rate of AMC release.

Experimental Protocol:

  • Reagent Preparation: Prepare HDAC Assay Buffer. Reconstitute purified human recombinant HDAC enzyme (e.g., HDAC1) and the fluorogenic substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a known HDAC inhibitor like Trichostatin A (TSA) or Vorinostat as a positive control.[6][7]

  • Reaction Setup (96-well black plate):

    • Add 50 µL of diluted compound or control to appropriate wells.

    • Add 25 µL of HDAC enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add 25 µL of the HDAC substrate to all wells to start the reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Develop Signal: Add 50 µL of Developer solution (containing trypsin and TSA to stop the HDAC reaction) to each well.[8] Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[6][8]

  • Data Analysis: Subtract the background fluorescence ("no enzyme" control). Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control and determine the IC₅₀ value.

Data Presentation:

Table 2: Inhibition of HDAC1 Enzymatic Activity

Compound Concentration (µM) % Inhibition (Mean ± SD)
This compound 0.1 [Value]
1 [Value]
10 [Value]
100 [Value]
Trichostatin A (Control) 0.01 [Value]

| Calculated IC₅₀ (µM) | [Value] | |

Signaling Pathway Diagram:

G cluster_pathway Mechanism of HDAC Inhibition Histone Histone Protein (Lysine-Ac) HDAC HDAC Enzyme Histone->HDAC Deacetylation Deacetylated Histone Protein (Lysine) HDAC->Deacetylated Chromatin Condensed Chromatin (Transcription OFF) Deacetylated->Chromatin Compound 2-phenyl-N- pyridin-2-ylacetamide Compound->HDAC Inhibition

Inhibition of HDAC leads to histone hyperacetylation.
Protocol 3: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the assembly of tubulin dimers into microtubules. Polymerization can be monitored by the increase in light scattering (measured as absorbance at 340 nm) or by the increase in fluorescence of a reporter dye that incorporates into growing microtubules.[9][10] Inhibitors can either prevent polymerization (like colchicine) or enhance it (like paclitaxel).

Experimental Protocol:

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer on ice. Prepare GTP stock solution. All reagents should be kept at 4°C.[9][11]

  • Compound Dilution: Prepare dilutions of the test compound in assay buffer. Use paclitaxel as a polymerization promoter and nocodazole or colchicine as a polymerization inhibitor for positive controls.

  • Reaction Setup (96-well, half-area, clear or black plate on ice):

    • Add 5 µL of diluted compound or control to appropriate wells.

    • Add 50 µL of cold tubulin solution containing GTP and fluorescent reporter (if using a fluorescence-based kit) to each well.

  • Initiate Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. This temperature shift initiates polymerization.[9]

  • Data Acquisition:

    • Absorbance: Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9]

    • Fluorescence: Measure fluorescence (e.g., Ex: 360 nm, Em: 430-450 nm) every 60 seconds for 60 minutes.[12]

  • Data Analysis: Plot the change in absorbance/fluorescence over time. Compare the polymerization curves of compound-treated samples to the vehicle control. Quantify the effect by measuring the maximum velocity (Vmax) of polymerization or the final plateau signal.

Data Presentation:

Table 3: Effect of this compound on Tubulin Polymerization

Compound Concentration (µM) Effect on Polymerization Vmax (% of Control)
This compound 1 [Inhibition/Promotion/None] [Value]
10 [Inhibition/Promotion/None] [Value]
50 [Inhibition/Promotion/None] [Value]
Paclitaxel (Control) 10 Promotion [Value]

| Nocodazole (Control) | 10 | Inhibition | [Value] |

Disclaimer: These protocols are intended as a guideline for research purposes. Optimization of specific conditions, such as cell densities, incubation times, and reagent concentrations, may be required for best results. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: 2-Phenyl-N-pyridin-2-ylacetamide as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-N-pyridin-2-ylacetamide, also known as α-phenyl-α-pyridyl-2-acetamide, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its unique molecular structure, featuring a phenyl group, a pyridine ring, and an acetamide linkage, makes it a valuable building block for a variety of bioactive molecules.[1][2] This compound serves as a crucial precursor in the development of drugs targeting the central nervous system, as well as those with anti-inflammatory, analgesic, and anticonvulsant properties.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in drug development.

Data Presentation: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. The selection of a specific route may depend on factors such as desired yield, purity, and scalability. Below is a summary of different synthetic approaches with reported quantitative data.

Synthesis MethodKey ReagentsReported Yield (%)Purity (HPLC)Key AdvantagesLimitations
Amide Coupling Phenylacetic acid, 2-aminopyridine, Coupling agents (e.g., EDC, DCC)19-25>95%Mild reaction conditions, high functional group tolerance.Low yield for bulk synthesis.
Acyl Chloride Acylation Phenylacetyl chloride, 2-aminopyridine, Base (e.g., triethylamine)Not specifiedNot specifiedReadily available starting materials.Requires careful control of reaction conditions to avoid side products.
Ugi Condensation Phenylacetaldehyde, 2-aminopyridine, Isocyanide, Carboxylic acid60-70*~90%One-pot synthesis, high atom economy.Requires optimization for specific acetamide synthesis.
Iodine-Mediated Synthesis Not specified30-40~85%Not specifiedFurther validation required.

Note: Yields for the Ugi condensation are for analogous imidazo derivatives and may require optimization for this compound synthesis.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Acylation

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Phenylacetyl chloride

  • 2-Aminopyridine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phenylacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Protocol 2: Synthesis of Methylphenidate Hydrochloride from α-Phenyl-α-pyridyl-2-acetamide

This protocol outlines the conversion of the intermediate to the active pharmaceutical ingredient, methylphenidate.

Part A: Reduction of the Pyridine Ring

Materials:

  • α-Phenyl-α-pyridyl-2-acetamide

  • Platinum oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Glacial acetic acid

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve α-phenyl-α-pyridyl-2-acetamide (1.0 eq) in glacial acetic acid.

  • Add the catalyst (PtO₂ or Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 4-5 Kg/cm²) and heat to 45-50°C.[6]

  • Maintain the reaction under hydrogen pressure for 15-26 hours, with stirring.[6]

  • After the reaction is complete (monitored by uptake of hydrogen or chromatographic analysis), cool the mixture and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing α-phenyl-α-piperidyl-2-acetamide can be concentrated under reduced pressure.[6]

Part B: Hydrolysis and Esterification

Materials:

  • α-Phenyl-α-piperidyl-2-acetamide

  • 20% Aqueous hydrochloric acid

  • Methanol

  • Sulfuric acid or Thionyl chloride

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Hydrolyze the α-phenyl-α-piperidyl-2-acetamide by refluxing with 20% aqueous hydrochloric acid for 2-6 hours.[7]

  • Cool the reaction mixture and extract with an organic solvent to remove impurities.

  • Neutralize the aqueous layer with a base (e.g., sodium hydroxide) to precipitate the α-phenyl-α-piperidyl-2-acetic acid.

  • Isolate the acid by filtration.

  • Esterify the resulting acid by reacting it with methanol in the presence of an acidic catalyst (e.g., sulfuric acid or thionyl chloride).[8]

  • The resulting methylphenidate free base can be extracted and purified.

  • To obtain the hydrochloride salt, treat the free base with a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol or ether).[9]

  • The precipitated methylphenidate hydrochloride can be collected by filtration and dried.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reduction Reduction cluster_hydrolysis_esterification Hydrolysis & Esterification Phenylacetyl_Chloride Phenylacetyl Chloride Intermediate This compound Phenylacetyl_Chloride->Intermediate Aminopyridine 2-Aminopyridine Aminopyridine->Intermediate Piperidyl_Acetamide α-Phenyl-α-piperidyl-2-acetamide Intermediate->Piperidyl_Acetamide H₂ / Catalyst Piperidyl_Acetic_Acid α-Phenyl-α-piperidyl-2-acetic Acid Piperidyl_Acetamide->Piperidyl_Acetic_Acid Acid Hydrolysis Methylphenidate Methylphenidate Piperidyl_Acetic_Acid->Methylphenidate Methanol, Acid Catalyst

Caption: Synthetic pathway from starting materials to Methylphenidate.

Signaling_Pathway cluster_synapse Synapse Methylphenidate Methylphenidate DAT Dopamine Transporter (DAT) Methylphenidate->DAT Blocks NET Norepinephrine Transporter (NET) Methylphenidate->NET Blocks Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Reuptake NET->Presynaptic_Neuron Reuptake Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Increased Neurotransmitter Concentration Activates Receptors Presynaptic_Neuron->Synaptic_Cleft Release of Dopamine & Norepinephrine

Caption: Mechanism of action of Methylphenidate.

Other Potential Applications and Mechanisms of Action

Derivatives of this compound have shown promise in various therapeutic areas beyond the treatment of ADHD.

  • Anticonvulsant Activity: Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[3] These compounds have shown activity in animal models of epilepsy, particularly in the maximal electroshock (MES) seizures test.[10] The proposed mechanism of action for some of these anticonvulsant derivatives involves the inhibition of neuronal voltage-sensitive sodium channels or calcium channels.[11]

  • Analgesic and Anti-inflammatory Activity: The core structure of this compound is being explored for the development of new analgesic and anti-inflammatory drugs.[1] The mechanism of action for these potential applications is likely related to the modulation of inflammatory pathways or interaction with pain receptors.

  • Anticoagulant Activity: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as potential inhibitors of coagulation factor VIIa, suggesting a role in the development of novel anticoagulants.[12]

These diverse applications highlight the importance of this compound as a versatile scaffold in medicinal chemistry, offering opportunities for the discovery and development of new therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical intermediate.

References

Application Notes and Protocols for the Quantification of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-phenyl-N-pyridin-2-ylacetamide in various matrices. The following methods have been adapted from validated analytical procedures for structurally similar aromatic amides and pyridine-containing compounds to provide robust and reliable quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and non-clinical samples.

Experimental Protocol

a) Sample Preparation (Pharmaceutical Formulation)

  • Accurately weigh and transfer a portion of the homogenized pharmaceutical formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

b) Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Data Presentation
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery98 - 102%
Precision (%RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Formulation dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate makeup Make up to Volume sonicate->makeup filter Filter makeup->filter inject Inject into HPLC filter->inject 10 µL Injection separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and urine.

Experimental Protocol

a) Sample Preparation (Human Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

b) LC-MS/MS Conditions

  • Instrument: Sciex Triple Quad™ 5500 System or equivalent

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (To be determined by infusion)

    • Internal Standard: Precursor Ion > Product Ion (To be determined by infusion)

Data Presentation
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery95 - 105%
Precision (%RSD)< 5%
Matrix Effect< 15%

Experimental Workflow

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject 5 µL Injection separate UPLC Separation inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the quantification of this compound, particularly for purity testing and identification of volatile impurities. Derivatization may be required to improve volatility and thermal stability.

Experimental Protocol

a) Sample Preparation and Derivatization

  • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • (Optional, if needed) To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS system.

b) GC-MS Conditions

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

Data Presentation
ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Recovery90 - 110% (with derivatization)
Precision (%RSD)< 10%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve Sample derivatize Derivatization (Optional) dissolve->derivatize heat Heat derivatize->heat cool Cool heat->cool inject Inject into GC-MS cool->inject 1 µL Injection separate GC Separation inject->separate ionize EI Ionization separate->ionize detect SIM Detection ionize->detect quantify Quantification detect->quantify

Application Notes and Protocols for Cell-Based Assays of 2-phenyl-N-pyridin-2-ylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-N-pyridin-2-ylacetamide and its derivatives represent a class of compounds with significant potential in drug discovery, demonstrating a range of biological activities. These activities include kinase inhibition, cytotoxicity against cancer cell lines, and anti-inflammatory effects. This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of these derivatives, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Kinase Inhibition Assays

Derivatives of this compound have been identified as potent kinase inhibitors, particularly targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Accurate determination of their inhibitory activity is crucial for structure-activity relationship (SAR) studies.

ASK1 Kinase Activity Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Protocol:

  • Compound Preparation: Prepare a series of 1:1 serial dilutions of the test compounds in a buffer containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT, and 5% DMSO. The final concentration in the assay may start from 10 μM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound.

    • Add 2.5 µL of a mixture containing active ASK1 (final concentration 6.25 ng/µL), ATP (final concentration 25 μM), and Myelin Basic Protein (MBP) substrate (final concentration 0.1 μg/μL) to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a suitable sigmoidal model.

Data Presentation: Kinase Inhibition

Summarize the IC₅₀ values for different derivatives in a clear, tabular format.

Compound IDDerivative Structure/SubstitutionTarget KinaseIC₅₀ (nM)[1]
Compound 2Methoxy group substitutionASK11.55 ± 0.27
Compound 4Methoxy group substitutionASK145.27 ± 4.82
Compound 6Different substitution positionASK12.92 ± 0.28
SelonsertibClinical Inhibitor (Reference)ASK1N/A
Signaling Pathway Visualization

The following diagram illustrates the ASK1 signaling cascade, a key target for some this compound derivatives.[2][3][4][5]

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis, Inflammation p38->Apoptosis JNK->Apoptosis Inhibitor This compound derivative Inhibitor->ASK1

ASK1 Signaling Pathway

Cytotoxicity Assays

Evaluating the cytotoxic potential of this compound derivatives is essential, particularly for anticancer drug development. The MTT and MTS assays are reliable colorimetric methods for assessing cell viability.[6][7]

MTT/MTS Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and compounds.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Addition of Reagent:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8][9]

    • For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.[10]

  • Data Acquisition: Measure the absorbance at 490 nm (for MTT) or 570 nm (for MTS) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.[11][12]

Data Presentation: Cytotoxicity

Present the IC₅₀ values in a structured table for easy comparison across different cell lines and compounds.

Compound IDDerivative StructureHepG2 IC₅₀ (µM)[9]MDA-MB-231 IC₅₀ (µM)[9]PC3 IC₅₀ (µM)[4][13]MCF-7 IC₅₀ (µM)[13]
5l 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide22.61.4--
2b 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide--52-
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide--80100
Sorafenib Positive Control-5.2--
Imatinib Positive Control--4098
Experimental Workflow Visualization

The following diagram outlines the workflow for a typical cytotoxicity assay.

Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add MTT or MTS Reagent Incubate2->AddReagent Incubate3 Incubate 1-4h AddReagent->Incubate3 Solubilize Solubilize Formazan (MTT only) Incubate3->Solubilize Read Read Absorbance Incubate3->Read (MTS) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Cytotoxicity Assay Workflow

Anti-inflammatory Assays

The anti-inflammatory properties of this compound derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in stimulated immune cells, such as macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable product of NO, in cell culture supernatants.[14]

Experimental Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production. Include unstimulated and vehicle-treated stimulated controls.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the stimulated control.

Pro-inflammatory Cytokine Expression (qPCR)

This method quantifies the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[15][16][17]

Experimental Protocol:

  • Cell Treatment: Treat macrophage cells with test compounds and/or LPS as described in the Griess assay.

  • RNA Extraction: After the desired incubation period (e.g., 4-24 hours), lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, specific primers for the target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

Data Presentation: Anti-inflammatory Activity

Organize the data in tables to show the dose-dependent effects of the derivatives on NO production and cytokine expression.

Table 3.1: Inhibition of Nitric Oxide Production

Compound IDConcentration (µM)% NO Inhibition (Mean ± SD)
Derivative X 1
10
50
L-NAME (Control)100

Table 3.2: Relative mRNA Expression of Pro-inflammatory Cytokines

Compound IDConcentration (µM)TNF-α Fold ChangeIL-6 Fold Change
Derivative Y 1
10
Dexamethasone 1
Logical Relationship Visualization

The diagram below illustrates the logical connection between inflammatory stimulation and the measurable outputs in anti-inflammatory assays.

Anti_Inflammatory_Logic Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Activation Stimulus->Macrophage iNOS iNOS Upregulation Macrophage->iNOS Cytokines Pro-inflammatory Cytokine Gene Expression Macrophage->Cytokines Inhibitor This compound derivative Inhibitor->Macrophage NO Nitric Oxide (NO) Production iNOS->NO Cytokine_Protein Cytokine Secretion (TNF-α, IL-6) Cytokines->Cytokine_Protein qPCR qPCR Cytokines->qPCR Griess Griess Assay NO->Griess

Anti-inflammatory Assay Logic

References

Application Note: A Robust Protocol for the Synthesis of 2-phenyl-N-pyridin-2-ylacetamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-phenyl-N-pyridin-2-ylacetamide, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes a carbodiimide-mediated coupling reaction between phenylacetic acid and 2-aminopyridine. This application note includes a step-by-step procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules containing this functional group. The target molecule, this compound, serves as a versatile building block in the synthesis of more complex molecular architectures. The protocol herein describes a reliable and efficient method for its preparation using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, which is a common and effective reagent for this type of transformation.

Experimental Protocol

This protocol outlines the synthesis of this compound from phenylacetic acid and 2-aminopyridine.

Materials:

  • Phenylacetic acid

  • 2-Aminopyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add phenylacetic acid (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the acid is fully dissolved.

  • Addition of Reagents: Add 2-aminopyridine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: While stirring at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the typical quantitative data expected from this experimental protocol.

ParameterValue
Reactant Stoichiometry
Phenylacetic acid1.0 eq
2-Aminopyridine1.0 eq
DCC1.1 eq
DMAP0.1 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Product Information
Expected Yield75-90%
Purity (post-chromatography)>95%
Physical AppearanceWhite to off-white solid

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Dissolve Phenylacetic Acid, 2-Aminopyridine & DMAP in DCM cooling 2. Cool to 0 °C reactants->cooling addition 3. Add DCC cooling->addition stirring 4. Stir at RT for 12-24h addition->stirring filtration 5. Filter DCU stirring->filtration extraction 6. Wash with NaHCO3 & Brine filtration->extraction drying 7. Dry with MgSO4 extraction->drying concentration 8. Concentrate drying->concentration chromatography 9. Column Chromatography concentration->chromatography analysis 10. Characterization (NMR, MS) chromatography->analysis product product analysis->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DCC is a potent skin sensitizer; avoid direct contact.

  • DCM is a volatile and potentially carcinogenic solvent; handle with care.

This detailed protocol and accompanying information are intended to facilitate the successful synthesis of this compound for research and development purposes.

Application Notes and Protocols for 2-phenyl-N-pyridin-2-ylacetamide and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct experimental data on the specific compound 2-phenyl-N-pyridin-2-ylacetamide in oncology is limited in currently available literature, the broader class of phenylacetamide derivatives has demonstrated significant potential as anticancer agents.[1][2] This document provides an overview of the practical applications, potential mechanisms of action, and relevant experimental protocols for investigating compounds based on the this compound scaffold. The information herein is synthesized from research on structurally related phenylacetamide and N-pyridinyl acetamide derivatives, offering a foundational guide for researchers. These compounds serve as versatile building blocks in medicinal chemistry and have shown promise in modulating biological pathways relevant to cancer.[3]

Application Note 1: Cytotoxicity of Phenylacetamide Derivatives

Phenylacetamide derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against a variety of human cancer cell lines.[4] The data indicates that substitutions on both the phenyl and pyridinyl rings can significantly influence anticancer potency. For instance, derivatives with nitro moieties have shown higher cytotoxic effects than those with methoxy moieties in certain contexts.[1][2] The antiproliferative activity of these compounds makes them interesting candidates for further development.

Data Presentation: Cytotoxicity of Phenylacetamide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several phenylacetamide derivatives against various cancer cell lines. This data highlights the potential of this chemical class as a source for novel anticancer agents.

Compound DerivativeCell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
2-(4-Fluorophenyl)-N-(phenyl with m-nitro)acetamide (2b)PC3 (Prostate)52Imatinib40
2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide (2c)PC3 (Prostate)80Imatinib40
2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide (2c)MCF-7 (Breast)100Imatinib98
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)MDA-MB-2311.4Sorafenib5.2
Compound 5lHepG222.6Sorafenib-
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18)NPC-TW010.6--
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][3][4][5]oxadiazol-2-ylsulfanyl}-acetamide (6e)PANC-14.65-FU-
Compound 6eHepG22.25-FU-

Table compiled from data in references[1][2][4][6][7].

Application Note 2: Potential Mechanisms of Action

Research into phenylacetamide derivatives suggests that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death).[8] This is a common and desirable mechanism for anticancer drugs as it eliminates cancer cells in a controlled manner.

Apoptosis Induction via Caspase Pathway Certain 2-phenyl-acetamide derivatives have been shown to induce apoptosis by activating the caspase signaling cascade.[8] Specifically, studies have demonstrated the enhanced activity of initiator caspase-9 and executioner caspase-3 in breast cancer cells (MCF-7) following treatment.[8] This suggests that the intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism of action. Some related scaffolds have also been found to induce autophagy alongside apoptosis.[9]

Kinase Inhibition Other related structures, such as N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, have been investigated as potential kinase inhibitors. For example, some derivatives in this class have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.[4][5]

Cell Cycle Arrest Studies on N-(naphthalen-2-yl)acetamide derivatives have indicated that they can inhibit cancer cell proliferation by altering the cell cycle. One active compound was found to cause an accumulation of cells in the S phase, suggesting an interference with DNA replication.[7]

Visualizing Potential Signaling Pathways

G Potential Mechanisms of Phenylacetamide Derivatives cluster_0 Phenylacetamide Derivative cluster_1 Cellular Effects cluster_2 Downstream Events Compound 2-phenyl-N-pyridin- 2-ylacetamide Analog Apoptosis Apoptosis Induction Compound->Apoptosis Kinase_Inhibition Kinase Inhibition (e.g., VEGFR2) Compound->Kinase_Inhibition Cell_Cycle S-Phase Arrest Compound->Cell_Cycle Caspase Caspase-9 & -3 Activation Apoptosis->Caspase Angiogenesis Inhibition of Angiogenesis Kinase_Inhibition->Angiogenesis Proliferation Inhibition of Cell Proliferation Cell_Cycle->Proliferation

Caption: Potential anticancer mechanisms of phenylacetamide analogs.

Protocol 1: In Vitro Cytotoxicity by MTS Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound or its analogs on cancer cell lines, based on methodologies cited for similar compounds.[1][2]

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Cancer cell line of interest (e.g., PC3, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO (stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Experimental Workflow Visualization

G Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Read Absorbance (490 nm) Incubate3->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro cytotoxicity (MTS) assay.

Protocol 2: Caspase-Glo® 3/7, 8, and 9 Assays

This protocol provides a general method to quantify caspase activity to investigate if the test compound induces apoptosis, based on the mechanism described for related compounds.[8]

Objective: To measure the activity of caspase-3/7 (executioner), caspase-8 (extrinsic pathway), and caspase-9 (intrinsic pathway) in compound-treated cells.

Materials:

  • Cancer cell line

  • 6- or 12-well plates for cell culture

  • Test compound and controls

  • Caspase-Glo® Assay Kits (Promega) for caspases 3/7, 8, and 9

  • Luminometer or plate reader with luminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include vehicle and positive controls.

  • Assay Preparation: Prepare the Caspase-Glo® reagent for the specific caspase being measured according to the manufacturer's instructions.

  • Lysis and Caspase Reaction:

    • For adherent cells, remove the culture medium.

    • Add 100 µL of the prepared Caspase-Glo® reagent to each well. The reagent contains both lysis agents and the caspase substrate.

    • Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer. Luminescence is proportional to the amount of active caspase.

  • Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity. Compare the activity of caspase-8 and caspase-9 to infer involvement of the extrinsic versus intrinsic apoptotic pathways.

References

Application Notes and Protocols: 2-phenyl-N-pyridin-2-ylacetamide in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-phenyl-N-pyridin-2-ylacetamide in various material science formulations. The information is based on the known properties of the compound and analogous structures.

Application Note 1: Enhancement of Thermal and Mechanical Properties in Polymer Formulations

This compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties, making it a valuable additive for creating more durable materials.[1] The aromatic and pyridyl rings in its structure can contribute to intermolecular interactions within the polymer, while the amide group can form hydrogen bonds, collectively enhancing the cohesion and rigidity of the material.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂N₂O[1]
Molecular Weight212.25 g/mol [1]
Melting Point131-140 °C[1]
AppearanceYellowish crystalline powder[1]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and chloroform; slightly soluble in water.[2]

Table 2: Illustrative Performance Data of Polyamide Composites

The following table presents hypothetical data to illustrate the potential effects of incorporating this compound into a polyamide matrix. The expected trend is an increase in thermal stability and mechanical strength with increasing additive content.

FormulationAdditive Concentration (wt%)TGA Decomposition Temp. (Td5%, °C)Tensile Strength (MPa)Young's Modulus (GPa)
Neat Polyamide0410752.8
PA + Additive1425823.1
PA + Additive2.5440883.4
PA + Additive5455953.8
Experimental Protocol: Preparation of Polymer Composites by Solution Casting

This protocol describes a general method for dispersing this compound into a polymer matrix using solution casting.

Materials:

  • This compound

  • Polymer (e.g., Polyamide)

  • Suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • Glass petri dish

  • Stirring hotplate

  • Vacuum oven

Procedure:

  • Dissolution of Polymer: Dissolve a known amount of the polymer in the solvent with stirring until a homogeneous solution is obtained. Heating may be required.

  • Addition of Additive: Weigh the desired amount of this compound and add it to the polymer solution.

  • Mixing: Continue stirring the mixture until the additive is fully dissolved and dispersed.

  • Casting: Pour the solution into a clean, dry glass petri dish.

  • Solvent Evaporation: Place the petri dish in a vacuum oven at a temperature above the boiling point of the solvent to slowly evaporate the solvent and form a thin film.

  • Film Characterization: Once the film is completely dry, carefully peel it from the petri dish. The resulting composite film can then be subjected to thermal (TGA, DSC) and mechanical (tensile testing) analysis.

Experimental Workflow for Polymer Composite Preparation and Characterization

G cluster_prep Composite Preparation cluster_char Material Characterization dissolve_polymer Dissolve Polymer in Solvent add_additive Add this compound dissolve_polymer->add_additive stir_solution Stir to Homogenize add_additive->stir_solution cast_solution Cast Solution into Mold stir_solution->cast_solution solvent_evaporation Solvent Evaporation in Vacuum Oven cast_solution->solvent_evaporation tga Thermogravimetric Analysis (TGA) solvent_evaporation->tga dsc Differential Scanning Calorimetry (DSC) tensile Tensile Testing

Caption: Workflow for Polymer Composite Preparation and Testing.

Application Note 2: Potential as a Ligand in Metal-Organic Frameworks (MOFs)

The pyridinyl and amide groups in this compound make it a suitable candidate as a ligand for the synthesis of metal-organic frameworks (MOFs).[2] It can coordinate to metal ions through the nitrogen atom of the pyridine ring and potentially the oxygen atom of the amide group, acting as a monodentate or bidentate ligand. The phenyl group provides a rigid backbone, which is desirable for creating porous structures.

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as a ligand.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate, Copper acetate)

  • Solvent (e.g., DMF, Diethylformamide - DEF)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve the metal salt and this compound in the solvent.

  • Sealing the Autoclave: Transfer the vial into a Teflon-lined stainless steel autoclave and seal it tightly.

  • Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 80-150 °C) for a defined period (usually 24-72 hours).

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum or in a desiccator.

  • Characterization: The synthesized MOF can be characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

Workflow for MOF Synthesis and Characterization

G cluster_synthesis MOF Synthesis cluster_char MOF Characterization mix_reagents Mix Metal Salt and Ligand in Solvent seal_autoclave Seal in Teflon-lined Autoclave mix_reagents->seal_autoclave heat_oven Heat in Oven seal_autoclave->heat_oven cool_down Cool to Room Temperature heat_oven->cool_down collect_crystals Collect Crystals by Filtration cool_down->collect_crystals pxrd Powder X-ray Diffraction (PXRD) collect_crystals->pxrd scxrd Single-Crystal X-ray Diffraction (SCXRD) tga Thermogravimetric Analysis (TGA)

Caption: General Workflow for MOF Synthesis and Characterization.

Application Note 3: Building Block for Optoelectronic Materials

Analogous compounds such as 2-Phenyl-N-(pyrazin-2-yl)acetamide have been suggested for use in optoelectronic applications.[3] The conjugated system formed by the phenyl and pyridyl rings in this compound may impart useful photophysical properties, such as light absorption and emission, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a fluorescent sensor.

Table 3: Recommended Photophysical Characterization

AnalysisPurpose
UV-Visible SpectroscopyTo determine the light absorption properties and estimate the optical bandgap.
Fluorescence SpectroscopyTo measure the light emission properties, including emission wavelength and quantum yield.
Cyclic VoltammetryTo determine the HOMO and LUMO energy levels.
Experimental Protocol: Thin-Film Deposition by Spin Coating

This protocol outlines a general procedure for fabricating thin films of this compound for optoelectronic device testing.

Materials:

  • This compound

  • A suitable solvent (e.g., Chloroform, Toluene)

  • Substrate (e.g., ITO-coated glass, Silicon wafer)

  • Spin coater

  • Hotplate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent at a specific concentration.

  • Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense the solution onto the center of the substrate. Start the spin coater and ramp up to the desired speed for a set duration.

  • Annealing: Transfer the coated substrate to a hotplate and anneal at a specific temperature to remove residual solvent and improve film morphology.

  • Characterization: The resulting thin film can be characterized for its thickness (profilometry), morphology (AFM, SEM), and photophysical properties.

Workflow for Thin-Film Fabrication and Characterization

G cluster_fab Thin-Film Fabrication cluster_char Film Characterization clean_substrate Clean Substrate prepare_solution Prepare Solution of Compound clean_substrate->prepare_solution spin_coat Spin Coat Solution onto Substrate prepare_solution->spin_coat anneal_film Anneal the Thin Film spin_coat->anneal_film profilometry Profilometry (Thickness) anneal_film->profilometry afm_sem AFM/SEM (Morphology) uv_vis_pl UV-Vis/PL Spectroscopy

Caption: Workflow for Thin-Film Fabrication and Characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-N-pyridin-2-ylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the acylation of 2-aminopyridine with phenylacetyl chloride. This reaction involves the formation of an amide bond between the amino group of 2-aminopyridine and the carbonyl group of phenylacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is the choice of base crucial for this synthesis?

A2: The basicity of the amine used as an acid scavenger can significantly impact the product yield. Strong bases, such as triethylamine, can lead to the formation of an undesired N,N-diacylation byproduct, where two molecules of phenylacetyl chloride react with one molecule of 2-aminopyridine. Weaker bases, like pyridine, are recommended to promote the desired mono-acylation and improve the yield of this compound.

Q3: What are common side reactions to be aware of?

A3: The primary side reaction is the formation of the N,N-diacyl derivative, N-phenylacetyl-N-(pyridin-2-yl)phenylacetamide. This occurs when the initially formed product is deprotonated by a strong base, and the resulting anion reacts with a second molecule of phenylacetyl chloride. Over-acylation can be minimized by using a weaker base and controlling the stoichiometry of the reactants.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of toluene and methanol. Column chromatography can also be employed for more rigorous purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Formation of N,N-diacylation byproduct: Use of a strong base like triethylamine can promote the formation of the diacyl product over the desired monoacyl product.Switch to a weaker base such as pyridine. Pyridine is less likely to deprotonate the newly formed amide, thus inhibiting the second acylation step.
Incomplete reaction: Reaction time or temperature may be insufficient for the reaction to go to completion.Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials: Phenylacetyl chloride can degrade upon exposure to moisture.Use freshly distilled or high-purity phenylacetyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Product is difficult to purify Presence of unreacted starting materials: Excess 2-aminopyridine or phenylacetic acid (from hydrolysis of the chloride) can co-crystallize with the product.During workup, wash the organic layer with a dilute acid solution to remove unreacted 2-aminopyridine, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any phenylacetic acid.
Oily product that does not solidify: This may indicate the presence of impurities that are inhibiting crystallization.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography may be necessary to isolate the pure product.
Reaction turns dark or forms a tar Decomposition of reagents or product: This can occur at elevated temperatures or in the presence of impurities.Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Ensure the purity of the starting materials and solvent.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for similar N-acylation reactions.

Materials:

  • 2-Aminopyridine

  • Phenylacetyl chloride

  • Pyridine (as a weak base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Toluene

  • Methanol

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.1 equivalents) in anhydrous DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a toluene-methanol mixture to yield this compound as a crystalline solid.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Reactant1 2-Aminopyridine Addition Nucleophilic Addition Reactant1->Addition Reactant2 Phenylacetyl Chloride Reactant2->Addition Base Pyridine (Base) Elimination Elimination of HCl Addition->Elimination + Pyridine Product 2-phenyl-N-pyridin- 2-ylacetamide Elimination->Product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow: Diagnosing and Solving Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Base Was a strong base (e.g., triethylamine) used? Start->Check_Base Switch_Base Switch to a weak base (e.g., pyridine) Check_Base->Switch_Base Yes Check_Reaction_Conditions Were reaction time and temperature sufficient? Check_Base->Check_Reaction_Conditions No End Improved Yield Switch_Base->End Optimize_Conditions Increase reaction time or apply gentle heating. Monitor by TLC. Check_Reaction_Conditions->Optimize_Conditions No Check_Reagents Are starting materials pure and dry? Check_Reaction_Conditions->Check_Reagents Yes Optimize_Conditions->End Purify_Reagents Use freshly distilled/ pure reagents and dry glassware. Check_Reagents->Purify_Reagents No Check_Reagents->End Yes Purify_Reagents->End

Caption: A step-by-step guide to troubleshooting low product yield.

Logical Relationship: Impact of Base on Product Formation

Base_Impact Start Acylation of 2-Aminopyridine Base_Choice Choice of Base Start->Base_Choice Strong_Base Strong Base (e.g., Triethylamine) Base_Choice->Strong_Base Strong Weak_Base Weak Base (e.g., Pyridine) Base_Choice->Weak_Base Weak Diacylation N,N-Diacylation (Side Product) Strong_Base->Diacylation Promotes Monoacylation Monoacylation (Desired Product) Weak_Base->Monoacylation Favors Low_Yield Low Yield of Desired Product Diacylation->Low_Yield High_Yield High Yield of Desired Product Monoacylation->High_Yield

Caption: The influence of base strength on the reaction outcome.

Technical Support Center: A Guide to Minimizing Byproduct Formation in 2-phenyl-N-pyridin-2-ylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenyl-N-pyridin-2-ylacetamide. Our focus is to provide actionable solutions to minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides

Navigating the complexities of organic synthesis requires a systematic approach to problem-solving. The tables below outline potential issues, their probable causes, and recommended solutions to get your experiment back on track.

Problem 1: Low Yield of this compound

A diminished yield of the target compound can be frustrating. This section provides a structured approach to diagnosing and resolving this issue.

Table 1: Troubleshooting Low Product Yield

Potential CauseRecommended Solutions
Incomplete Reaction - Extend the reaction time and continue to monitor progress using an appropriate technique like Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature in small increments.- Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.
Suboptimal Reagent Stoichiometry - Verify the accurate measurement and molar ratios of all starting materials.- For the phenylacetyl chloride method, a slight excess of the acylating agent may be used, but with caution to avoid diacylation.
Poor Quality of Reagents or Solvents - Use freshly distilled or anhydrous solvents to prevent unwanted side reactions with water.- Verify the purity of starting materials; impurities can inhibit the reaction or lead to side products.
Product Loss During Workup/Purification - Optimize the extraction process by ensuring the correct pH and using an adequate volume of solvent.- If using column chromatography, select an appropriate solvent system to ensure good separation without product loss.- For recrystallization, choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Problem 2: Presence of Significant Byproducts

The formation of byproducts is a common challenge. Identifying the nature of the impurity is the first step toward its elimination.

Table 2: Common Byproducts and Mitigation Strategies

Byproduct IdentitySynthetic RouteProbable CauseRecommended Solutions
N,N-di-(phenylacetyl)-2-aminopyridine Phenylacetyl ChlorideThe initially formed amide is deprotonated by a strong base, followed by a second acylation.[1]- Use a weaker base such as pyridine instead of triethylamine.[1]- Add the phenylacetyl chloride to the reaction mixture slowly and at a reduced temperature (e.g., 0 °C).- Maintain a strict 1:1 stoichiometry between 2-aminopyridine and phenylacetyl chloride.
N,N'-dicyclohexylurea (DCU) DCC CouplingInherent byproduct of the dicyclohexylcarbodiimide coupling agent.- DCU is poorly soluble in most organic solvents and can be removed by filtration of the reaction mixture prior to workup.
Soluble Urea Byproduct EDC CouplingInherent water-soluble byproduct of the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide coupling agent.- This byproduct can be effectively removed by performing multiple aqueous washes of the organic layer during the workup procedure.
Self-Condensation Products of Phenylacetyl Chloride Phenylacetyl ChloridePhenylacetyl chloride is highly reactive and can undergo self-condensation, especially at elevated temperatures.- It is best to use freshly prepared or distilled phenylacetyl chloride.- Maintain a low reaction temperature during the addition of the acyl chloride.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: Which synthetic method is recommended for the highest purity of this compound?

A1: For achieving the highest purity, the carbodiimide coupling method using EDC is often preferred. The reaction conditions are generally mild, which helps to prevent the formation of degradation products. The primary byproduct is a water-soluble urea derivative that can be efficiently removed with a standard aqueous workup. A similar synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide using EDC has been reported to achieve a yield of 87%.[2]

Q2: How can I effectively prevent the diacylation of 2-aminopyridine when using phenylacetyl chloride?

A2: The key to preventing diacylation is to control the reactivity of the reaction. This can be achieved by:

  • Choice of Base: Employ a weaker base like pyridine. Stronger bases such as triethylamine can deprotonate the amide product, facilitating a second acylation.[1]

  • Temperature Control: Perform the addition of phenylacetyl chloride at a low temperature (e.g., 0 °C) to moderate the reaction rate.

  • Stoichiometry: Use a precise 1:1 molar ratio of 2-aminopyridine to phenylacetyl chloride.

Q3: What is the most effective way to remove urea byproducts from carbodiimide coupling reactions?

A3: The removal strategy depends on the carbodiimide reagent used:

  • DCC: The byproduct, N,N'-dicyclohexylurea (DCU), has low solubility in most organic solvents. It can be easily removed by filtering the reaction mixture before the aqueous workup.

  • EDC: The corresponding urea byproduct is water-soluble. It can be removed by washing the organic layer multiple times with water or a dilute acidic solution during the workup.

Q4: Are there any recommended starting conditions for these synthetic methods?

A4: The following table provides optimized starting conditions that can be further refined based on your specific experimental observations.

Table 3: Recommended Reaction Conditions

ParameterPhenylacetyl Chloride MethodEDC Coupling Method
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Base Pyridine (1.1 equivalents)Triethylamine or DIPEA (1.5-2.0 equivalents)
Temperature 0 °C for addition, then room temperatureRoom temperature
Reaction Time 2-6 hours12-24 hours
Coupling Additive Not applicable1-Hydroxybenzotriazole (HOBt) (optional, 1.0 equivalent)

Experimental Protocols

Below are detailed experimental procedures for the two primary synthetic routes to this compound.

Protocol 1: Synthesis via Phenylacetyl Chloride

Materials:

  • 2-Aminopyridine

  • Phenylacetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.1 eq) and cool the mixture to 0 °C.

  • Slowly add phenylacetyl chloride (1.05 eq) dropwise with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water).

Protocol 2: Synthesis via EDC Coupling

Materials:

  • Phenylacetic acid

  • 2-Aminopyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of phenylacetic acid (1.0 eq) and 2-aminopyridine (1.0 eq) in anhydrous DCM, add triethylamine or DIPEA (2.0 eq).

  • Add EDC (1.2 eq) in one portion and stir the mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization (e.g., from a mixture of toluene and methanol).[2]

Visualizations

The following diagrams illustrate the synthetic pathways, a troubleshooting workflow, and the logic behind byproduct formation.

Synthesis_Pathways cluster_method1 Phenylacetyl Chloride Method cluster_method2 EDC Coupling Method Reactant1A 2-Aminopyridine Product1 2-Phenyl-N-pyridin- 2-ylacetamide Reactant1A->Product1 Reactant1B Phenylacetyl Chloride Reactant1B->Product1 Byproduct1 Diacylation Product Product1->Byproduct1 Strong Base Base1 Base (Pyridine) Base1->Product1 Reactant2A Phenylacetic Acid Product2 2-Phenyl-N-pyridin- 2-ylacetamide Reactant2A->Product2 Reactant2B 2-Aminopyridine Reactant2B->Product2 Reagent2 EDC Reagent2->Product2 Byproduct2 Soluble Urea Reagent2->Byproduct2 Forms

Caption: Overview of synthetic routes and potential byproducts.

Troubleshooting_Guide Start Initiate Synthesis CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Time - Temperature - Stoichiometry CheckYield->OptimizeConditions Yes Purification Optimize Purification: - Recrystallization Solvent - Chromatography CheckYield->Purification Yes IdentifyByproduct Identify Byproduct CheckPurity->IdentifyByproduct Yes Success Successful Synthesis CheckPurity->Success No OptimizeConditions->Start Purification->Start MitigateByproduct Implement Mitigation Strategy (See Table 2) IdentifyByproduct->MitigateByproduct MitigateByproduct->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

Byproduct_Formation cluster_diacylation Diacylation Mechanism cluster_urea Urea Formation (EDC) Amide This compound AmideAnion Deprotonated Amide (Anion) Amide->AmideAnion + Strong Base StrongBase Strong Base (e.g., TEA) StrongBase->AmideAnion Diacyl Diacylation Byproduct AmideAnion->Diacyl + Phenylacetyl Chloride AcylChloride Phenylacetyl Chloride AcylChloride->Diacyl CarboxylicAcid Phenylacetic Acid ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + EDC EDC EDC EDC->ActiveEster Product Desired Amide ActiveEster->Product + Amine Urea Urea Byproduct ActiveEster->Urea Rearranges to Amine 2-Aminopyridine Amine->Product

Caption: The logical progression of byproduct formation in the two main synthetic routes.

References

Technical Support Center: Purification of 2-Phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-phenyl-N-pyridin-2-ylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is typically a white to off-white crystalline powder or solid.[1][2][3] Key properties are summarized in the table below.

PropertyValueSource
AppearanceWhite to off-white crystalline powder[1][3]
Melting Point134-144 °C[1][3]
SolubilitySoluble in chloroform, dichloromethane, DMSO; Slightly soluble in water and methanol[1][2][3]
Molecular Weight212.25 g/mol [1]

Q2: What are the most common methods for purifying this compound?

A2: The most common purification techniques for compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: Are there any known safety precautions for handling this compound?

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. The boiling point of the solvent may also be too high.

  • Solution:

    • Solvent Selection: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., toluene-methanol[5], ethanol-water, or dichloromethane-hexane) can be effective. Start with a solvent in which the compound is soluble and add a co-solvent in which it is less soluble until turbidity is observed.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal nucleation.

    • Seeding: If available, add a small, pure crystal of the product to the solution to initiate crystallization.

Problem: The recrystallized product is still colored.

  • Cause: The presence of colored impurities that are not effectively removed by a single recrystallization.

  • Solution:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-2% w/w), and heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal and then proceed with the recrystallization.

    • Multiple Recrystallizations: If charcoal treatment is not completely effective, a second recrystallization may be necessary.

Column Chromatography Challenges

Problem: Poor separation of the product from impurities on a silica gel column.

  • Cause: The polarity of the mobile phase is either too high or too low.

  • Solution:

    • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give the product an Rf value of approximately 0.3-0.4. Common mobile phases for similar compounds include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

Problem: Tailing of the product spot on TLC and broad peaks during column chromatography.

  • Cause: The basic nature of the pyridine nitrogen in this compound can cause it to interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to tailing and poor peak shape.

  • Solution:

    • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use of an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase C18 silica gel.

Experimental Protocols

Protocol 1: Recrystallization from a Toluene-Methanol Mixture

This protocol is adapted from a method used for a structurally similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide.[5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.

  • Co-solvent Addition: While the solution is still hot, add methanol dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: If crystals do not form, scratch the inner wall of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene-methanol (1:1) mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 2-phenyl-N- pyridin-2-ylacetamide recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product characterization Characterization (NMR, MS, MP) pure_product->characterization

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Challenge oiling_out Compound Oils Out during Recrystallization start->oiling_out colored_product Product is Colored start->colored_product poor_separation Poor Separation in Column Chromatography start->poor_separation peak_tailing Peak Tailing in Chromatography start->peak_tailing solution_oiling - Change Solvent System - Slow Cooling - Scratch/Seed oiling_out->solution_oiling solution_color - Activated Charcoal - Multiple Recrystallizations colored_product->solution_color solution_separation - Optimize Mobile Phase (TLC) - Gradient Elution poor_separation->solution_separation solution_tailing - Add Basic Modifier (e.g., TEA) - Use Alumina/Reverse Phase peak_tailing->solution_tailing

Caption: Troubleshooting logic for common purification challenges.

References

Navigating the Degradation Landscape of 2-phenyl-N-pyridin-2-ylacetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the stability of 2-phenyl-N-pyridin-2-ylacetamide under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during forced degradation studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under acidic or basic conditions. The amide bond in this compound is highly stable. Insufficiently harsh conditions (concentration of acid/base, temperature, or duration) were used.Increase the concentration of the acid (e.g., 1N HCl) or base (e.g., 1N NaOH). Elevate the temperature (e.g., 60-80 °C) and extend the reaction time. Monitor the reaction at different time points to track the degradation progress.
Multiple, unidentified peaks in the chromatogram after oxidative stress. The phenyl and pyridine rings are susceptible to oxidation, leading to a complex mixture of degradation products. The oxidizing agent may be too strong or used at too high a concentration.Use a milder oxidizing agent or a lower concentration of the current one (e.g., start with 3% H₂O₂ and increase if necessary). Control the temperature, as oxidation reactions can be exothermic. Employ a gradient elution method in your HPLC analysis to achieve better separation of the degradants.
Inconsistent results in photostability studies. The light source intensity or wavelength may not be consistent. The sample might be shielded from light by the container material. The solvent used might be participating in the photoreaction.Use a calibrated photostability chamber that conforms to ICH Q1B guidelines. Ensure the use of appropriate quartz or photostable glass containers. Run a control experiment with the solvent alone to check for any photodegradation of the solvent or interaction with the drug substance.
Thermal degradation only occurs at very high temperatures. Aromatic amides are generally thermally stable.[1]Employ higher temperatures for thermal stress studies, potentially using techniques like thermogravimetric analysis (TGA) to identify the onset of degradation.[1] For solution-state thermal stress, ensure the solvent is stable at the tested temperature.
Difficulty in achieving mass balance in the stability study. Some degradation products may be non-chromophoric or volatile. The analytical method may not be capable of detecting all degradants. Adsorption of the drug or degradants onto the container surface.Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to a UV detector. Check for the possibility of volatile degradants by using headspace GC-MS. Use inert container materials like silanized glass vials.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A1: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond. This will likely yield phenylacetic acid and 2-aminopyridine as the main degradation products. The reaction is generally slow and may require elevated temperatures to proceed at a noticeable rate.

Q2: What should I expect from oxidative degradation of this molecule?

A2: Oxidative stress is expected to be more complex. Potential degradation pathways include N-oxidation of the pyridine ring to form the corresponding N-oxide. The phenyl ring could also undergo hydroxylation at various positions. It is also possible for the methylene bridge to be oxidized.

Q3: Is this compound likely to be sensitive to light?

A3: Compounds containing pyridine rings can be susceptible to photodegradation.[2] The absorption of UV light can lead to the formation of reactive species and subsequent degradation. It is crucial to conduct photostability studies as per ICH Q1B guidelines to assess this liability.

Q4: What are the expected thermal degradation products?

A4: Aromatic amides are typically thermally stable.[1] At high temperatures, the primary degradation is likely to be the cleavage of the amide bond, similar to hydrolysis. Other more complex reactions, such as decarboxylation or rearrangements, could occur at very high temperatures.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method must be able to separate the intact drug from all its potential degradation products. To develop such a method:

  • Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Use the stressed samples to develop a gradient HPLC method, typically with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • The method should be validated according to ICH Q2(R1) guidelines, with a focus on specificity, which is demonstrated by the complete separation of the drug peak from all degradant peaks.

Hypothetical Degradation Products

The following table summarizes the potential degradation products of this compound under different stress conditions. Please note that these are theoretical and would need to be confirmed by analytical techniques such as LC-MS and NMR.

Stress Condition Potential Degradation Product Chemical Structure
Acid/Base Hydrolysis Phenylacetic acidC₈H₈O₂
2-AminopyridineC₅H₆N₂
Oxidation 2-phenyl-N-(1-oxido-pyridin-2-yl)acetamideC₁₃H₁₂N₂O₂
(Hydroxy-phenyl)-N-pyridin-2-ylacetamideC₁₃H₁₂N₂O₂
Photolysis Complex mixture of photoproductsVaries
Thermal Phenylacetic acidC₈H₈O₂
2-AminopyridineC₅H₆N₂

Visualizing Degradation Pathways and Experimental Workflow

To aid in understanding the potential degradation mechanisms and the typical experimental approach, the following diagrams have been generated.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 2-phenyl-N-pyridin- 2-ylacetamide PAA Phenylacetic acid Parent->PAA Acid/Base Hydrolysis 2AP 2-Aminopyridine Parent->2AP Acid/Base Hydrolysis Parent_Ox 2-phenyl-N-pyridin- 2-ylacetamide N_Oxide Pyridine N-Oxide Derivative Parent_Ox->N_Oxide H₂O₂ Hydroxylated Hydroxylated Phenyl Derivative Parent_Ox->Hydroxylated H₂O₂

Caption: Theoretical degradation pathways under hydrolytic and oxidative stress.

G Start Drug Substance: This compound Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Start->Stress Analysis HPLC Analysis (Stability-Indicating Method) Stress->Analysis Identification Characterization of Degradants (LC-MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway End Stability Profile Established Pathway->End

Caption: General experimental workflow for a forced degradation study.

References

Optimization of reaction conditions for 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 2-phenyl-N-pyridin-2-ylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using carbodiimide coupling agents like EDC.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling agent (EDC).2. Poor quality of starting materials (phenylacetic acid, 2-aminopyridine).3. Inadequate reaction temperature.4. Insufficient reaction time.5. Formation of N-acylurea byproduct.1. Use fresh or properly stored EDC. Test its activity on a standard reaction.2. Ensure the purity of starting materials using techniques like NMR or melting point analysis.3. Increase the reaction temperature. For challenging amidations, temperatures up to 140°C in a high-boiling solvent like dibutyl ether may be necessary.4. Extend the reaction time and monitor progress using TLC or LC-MS.5. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction mixture. This minimizes the formation of the inactive N-acylurea by forming a more reactive O-acylisourea intermediate.
Multiple Spots on TLC/Impure Product 1. Formation of side products (e.g., N-acylurea, symmetrical anhydrides).2. Unreacted starting materials.3. Decomposition of starting materials or product.1. Purify the crude product using column chromatography on silica gel. A gradient elution with ethyl acetate and hexane is often effective.2. Optimize the stoichiometry of reagents. A slight excess of the carboxylic acid or amine may be required.3. Avoid excessively high temperatures or prolonged reaction times if the product is known to be unstable.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the workup solvent.2. The byproduct (e.g., dicyclohexylurea if using DCC) is co-precipitating with the product.3. The product is an oil and difficult to crystallize.1. Use a different solvent for extraction or precipitation.2. If using DCC, filter the reaction mixture while it is still warm to remove the precipitated urea. If using water-soluble EDC, perform an aqueous workup to remove the urea byproduct.[1][2][3]3. Attempt purification by column chromatography. If crystallization is desired, try different solvent systems or seeding with a small crystal of the pure product.
Reaction Stalls 1. The nucleophilicity of 2-aminopyridine is low.2. Steric hindrance around the reacting centers.1. Add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.2. Consider using a more powerful coupling agent or converting the carboxylic acid to a more reactive species like an acid chloride prior to reaction with the amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling agent for the synthesis of this compound?

A1: While several coupling agents can be used, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective choice. It offers the advantage of its byproduct being water-soluble, simplifying purification through an aqueous workup.[1][3] For difficult couplings, the addition of an additive like HOBt is recommended to improve efficiency and reduce side reactions.[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (phenylacetic acid and 2-aminopyridine) and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the most common byproducts in an EDC-mediated coupling reaction?

A3: The most common byproduct is the corresponding N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[1] This byproduct is unreactive and can reduce the yield of the desired amide. Another potential byproduct is the symmetrical anhydride of phenylacetic acid, formed by the reaction of the O-acylisourea intermediate with another molecule of phenylacetic acid.

Q4: What is the role of a base, such as triethylamine or DIPEA, in this reaction?

A4: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction. This maintains a neutral to slightly basic environment, which is optimal for the amide bond formation.

Q5: My product is difficult to purify. Are there any alternative purification methods to column chromatography?

A5: If column chromatography is not providing adequate separation, you could try recrystallization from a suitable solvent system. Common solvents for recrystallization of amide products include ethanol, methanol, ethyl acetate, or mixtures with hexane or diethyl ether. The choice of solvent will depend on the solubility of your product and impurities.

Experimental Protocols

Protocol 1: EDC/DMAP Mediated Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound using EDC as the coupling agent and DMAP as a catalyst.

Materials:

  • Phenylacetic acid

  • 2-Aminopyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • To a solution of phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 2-aminopyridine (1.0 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Amidation of Phenylacetic Acid with 2-Aminopyridine

The following table summarizes the effects of different solvents and temperatures on the yield of the amide product. This data is based on a direct amidation method using a borate catalyst and can serve as a guide for optimizing the EDC-mediated synthesis.

EntrySolventTemperature (°C)Yield (%)
1Acetonitrile10012
2Cyclopentyl methyl ether (CPME)10036
3Dibutyl ether (Bu₂O)14074
4Tetrahydrofuran (THF)66Moderate
52-Methyltetrahydrofuran (2-MeTHF)80Moderate
6Ethyl Acetate77Moderate

Data adapted from a study on borate-catalyzed direct amidation. Yields may vary with different coupling agents and reaction conditions.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_reagents Check Starting Materials & Reagents (Purity, Activity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions side_reactions Investigate Side Reactions (N-acylurea formation) start->side_reactions solution_reagents Use Fresh/Pure Materials check_reagents->solution_reagents solution_conditions Optimize Temp. & Time check_conditions->solution_conditions solution_side_reactions Add HOBt side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway: GPX4-Mediated Ferroptosis Regulation

N-aryl acetamides have been investigated for their potential to induce ferroptosis, a form of regulated cell death. The following diagram illustrates a simplified signaling pathway of ferroptosis, highlighting the central role of Glutathione Peroxidase 4 (GPX4). Inhibition of GPX4, a potential mechanism of action for some N-aryl acetamides, leads to an accumulation of lipid peroxides and subsequent cell death.

ferroptosis_pathway cluster_cell Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_ROS Lipid Peroxides (L-OOH) PUFA->Lipid_ROS Lipid Peroxidation GPX4 GPX4 Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Induces Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Oxidizes GSH Glutathione (GSH) GSH->GPX4 Cofactor N_Aryl_Acetamide N-Aryl Acetamide Derivative N_Aryl_Acetamide->GPX4 Inhibits

References

Technical Support Center: Synthesis of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-phenyl-N-pyridin-2-ylacetamide, particularly focusing on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is through the amide coupling of phenylacetic acid and 2-aminopyridine. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: Why is simply heating phenylacetic acid and 2-aminopyridine together ineffective for achieving a high yield?

Directly heating a carboxylic acid and an amine often results in a competing acid-base reaction, forming a stable ammonium carboxylate salt.[1] Overcoming the high activation energy for the direct condensation to form an amide bond from this salt requires harsh conditions, which can lead to side reactions and degradation, thus limiting the yield.[1] Modern synthesis relies on coupling agents to avoid these issues.

Q3: What are the common side products or impurities I should be aware of?

Common impurities can include:

  • Unreacted Starting Materials: Phenylacetic acid and 2-aminopyridine.

  • Coupling Agent Byproducts: For example, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea is a major byproduct. Water-soluble carbodiimides like EDC form byproducts that can be removed with an aqueous wash.[2]

  • Anhydride Formation: The activated carboxylic acid intermediate can sometimes react with another molecule of phenylacetic acid to form an anhydride.[3]

  • Side reactions with solvent: If an alcohol is used as a solvent with certain activating agents (like converting to an acid chloride first), it can lead to the formation of an ester side product.[3]

Troubleshooting Guide for Poor Yield

Q4: My reaction yield is very low or I'm getting no product at all. What is the most likely cause?

Low to no yield is typically traced back to inefficient amide coupling. The choice of coupling agent, base, solvent, and reaction conditions are all critical.

Possible Cause 1: Ineffective Activation of Phenylacetic Acid The coupling reagent may not be suitable for this specific substrate combination or may have degraded.

  • Solution: Consider using a different class of coupling agent. Carbodiimides (like EDC) in the presence of an additive (like HOBt), or phosphonium/aminium salts (like PyBOP, HBTU, or HATU) are highly effective.[2][3][4] A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically required to neutralize the acid formed and drive the reaction forward.[5]

Possible Cause 2: Poor Reagent Quality or Presence of Moisture Degraded reagents or the presence of water can significantly hinder the reaction. Coupling agents are often sensitive to moisture.

  • Solution: Use fresh or properly stored coupling agents and bases. Ensure starting materials are pure and dry. Use an anhydrous solvent and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Possible Cause 3: Suboptimal Reaction Conditions Incorrect temperature or reaction time can lead to incomplete conversion or decomposition of the product/reagents.

  • Solution: Most amide coupling reactions are initially run at 0°C during the addition of the coupling agent and then allowed to warm to room temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Q5: I've formed the product, but I'm losing most of it during purification. How can I improve my recovery?

Product loss during workup and purification is a common issue, often due to the properties of the product and the nature of the impurities.

  • Solution 1: Optimize the Aqueous Work-up: The work-up procedure is crucial for removing unreacted starting materials and coupling agent byproducts.

    • Wash the organic layer with a mild acid (e.g., dilute HCl) to remove the basic 2-aminopyridine and any tertiary amine base used.[5]

    • Wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted phenylacetic acid and acidic additives like HOBt.[5]

    • A final wash with brine helps to remove residual water before drying the organic layer.[5]

  • Solution 2: Refine Purification Technique: If impurities persist after the work-up, column chromatography is typically effective.

    • Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate your product from any remaining non-polar or highly polar impurities. Use TLC to identify the optimal solvent system beforehand.

Comparative Data on Coupling Reagents

The selection of a coupling reagent is a critical parameter. The table below summarizes common reagents used for amide bond formation.

Coupling ReagentAdditive/BaseTypical SolventKey Characteristics & Byproducts
EDC·HCl (Carbodiimide)HOBt, DIEA/TEADCM, DMFWater-soluble urea byproduct, easily removed by aqueous wash.[2]
DCC (Carbodiimide)HOBt, DMAPDCM, THFForms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration.[2]
HATU (Aminium Salt)HOBt/HOAt, DIEADMF, NMPVery high coupling efficiency, especially for hindered substrates; low racemization.[4]
HBTU (Aminium Salt)HOBt, DIEADMF, NMPSimilar to HATU, very efficient with minimal racemization when HOBt is added.[2]
PyBOP (Phosphonium Salt)DIEADCM, DMFEffective for N-methyl amino acids; byproducts are generally soluble.[2]

Visualized Reaction Pathway and Troubleshooting

reaction_pathway Reactants Phenylacetic Acid + 2-Aminopyridine CouplingStep + Coupling Agent (e.g., EDC, HATU) + Base (e.g., DIEA) Reactants->CouplingStep Intermediate Activated Ester Intermediate CouplingStep->Intermediate Activation Product 2-phenyl-N- pyridin-2-ylacetamide Intermediate->Product Amide Bond Formation

Caption: General reaction pathway for amide coupling.

troubleshooting_workflow Problem Problem: Poor Yield Cause1 Cause: Ineffective Coupling Problem->Cause1 Cause2 Cause: Poor Reagent Quality or Moisture Problem->Cause2 Cause3 Cause: Suboptimal Conditions (Temp, Time) Problem->Cause3 Cause4 Cause: Loss During Purification Problem->Cause4 Sol1 Solution: - Change Coupling Agent (e.g., HATU) - Vary Base/Solvent Cause1->Sol1 Sol2 Solution: - Use Fresh/Dry Reagents - Run under Inert Atmosphere Cause2->Sol2 Sol3 Solution: - Optimize Temperature (0°C to RT) - Monitor with TLC for Time Cause3->Sol3 Sol4 Solution: - Optimize Acid/Base Washes - Refine Chromatography Cause4->Sol4

Caption: Troubleshooting workflow for poor reaction yield.

Detailed Experimental Protocol

This protocol is adapted from a similar, high-yield synthesis of a related acetamide derivative.[5]

Materials:

  • Phenylacetic acid

  • 2-Aminopyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen), add phenylacetic acid (1.0 eq) and 2-aminopyridine (1.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.

  • Coupling Agent Addition: In a separate container, dissolve EDC·HCl (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Quenching and Work-up: Pour the reaction mixture into a separatory funnel containing water or ice-cold dilute HCl. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel to obtain the pure this compound.

References

Technical Support Center: Purification of 2-phenyl-N-pyridin-2-ylacetamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-phenyl-N-pyridin-2-ylacetamide via column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
CC-01 Compound does not move from the origin (low Rf value) The mobile phase is not polar enough to elute the compound. This compound has polar functional groups (amide and pyridine ring) that can strongly adhere to the polar silica gel stationary phase.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not move, consider switching to a more polar solvent system, such as dichloromethane/methanol.[1] A stock solution of 10% ammonium hydroxide in methanol can be used as a polar additive (1-10%) in dichloromethane for very polar compounds.[1]
CC-02 Compound streaks or "tails" down the column The compound is interacting too strongly with the acidic sites on the silica gel. The basic nitrogen on the pyridine ring can interact with acidic silanol groups.[2]Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-1%) in the mobile phase.[2] Alternatively, use a different stationary phase such as neutral or basic alumina, or amine-functionalized silica.[2]
CC-03 Poor separation of the desired compound from impurities The chosen mobile phase does not provide adequate resolution between the compound of interest and impurities.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation before running the column.[3] A good separation on TLC will show clear baseline separation between the spots.
CC-04 The compound is insoluble in the chosen mobile phase This compound is soluble in chloroform and dichloromethane, but may have limited solubility in less polar solvents like hexane.[4][5]If the crude mixture is not soluble in the eluting solvent, consider a "dry loading" technique.[6] Dissolve the crude material in a solvent in which it is soluble (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[6]
CC-05 No compound is recovered from the column The compound may have decomposed on the acidic silica gel.[1]Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[1] If it is unstable, consider using a less acidic stationary phase like neutral alumina or a reversed-phase column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

PropertyValueSource
Appearance White to off-white crystalline powder or solid.[4][7]
Molecular Formula C13H12N2O[4]
Molecular Weight 212.25 g/mol [4]
Melting Point 134-138 °C or 140-144 °C[4][7]
Solubility Soluble in chloroform, dichloromethane, and dimethylformamide (DMF). Slightly soluble in methanol and DMSO. Slightly soluble in water.[4][7][8]

Q2: What is a good starting mobile phase for the column chromatography of this compound?

A good starting point for a normal-phase silica gel column would be a mixture of a non-polar solvent and a polar solvent. Given the polarity of the target molecule, a system such as ethyl acetate/hexane or dichloromethane/methanol is recommended. You should always determine the optimal solvent system by running TLC plates first. Aim for an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation.

Q3: How can I visualize the compound on a TLC plate and during column chromatography?

This compound contains aromatic rings and should be visible under a UV lamp (254 nm). You can also use a general stain like potassium permanganate or iodine vapor to visualize the spots on a TLC plate.

Q4: Should I use normal-phase or reversed-phase chromatography?

For this compound, normal-phase chromatography on silica gel is a common starting point. However, if you encounter issues with compound stability on silica or very strong retention, reversed-phase chromatography could be a viable alternative. In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol mixtures).[9]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities in your crude sample.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Choose an appropriately sized glass column.

  • In a beaker, mix silica gel (60-120 mesh) with the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane) to form a slurry.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Drain the solvent until it is just level with the top of the sand.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and mix.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

3. Elution:

  • Carefully add the mobile phase to the column.

  • Begin elution with the starting mobile phase.

  • Collect fractions in an orderly manner (e.g., in test tubes).

  • Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the desired compound. For example, you can increase the percentage of ethyl acetate in hexane.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Run TLC with various solvent systems start->tlc rf_ok Is Rf between 0.2-0.4 and separation good? tlc->rf_ok rf_ok->tlc No, re-optimize run_column Pack and run column rf_ok->run_column Yes issue Encounter Issue? run_column->issue no_movement Compound not moving? issue->no_movement Yes collect_fractions Collect and analyze fractions issue->collect_fractions No streaking Streaking/Tailing? no_movement->streaking No increase_polarity Increase mobile phase polarity no_movement->increase_polarity Yes poor_sep Poor Separation? streaking->poor_sep No add_base Add triethylamine (0.1-1%) to mobile phase or use alumina streaking->add_base Yes optimize_solvent Re-optimize solvent system with TLC poor_sep->optimize_solvent Yes increase_polarity->run_column add_base->run_column optimize_solvent->tlc pure_product Combine pure fractions and evaporate solvent collect_fractions->pure_product

Caption: A flowchart for troubleshooting the column chromatography purification of this compound.

References

Technical Support Center: NMR Spectroscopy of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the NMR analysis of 2-phenyl-N-pyridin-2-ylacetamide and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the protons in this compound?

A1: While the exact chemical shifts are dependent on the solvent and concentration, the following are typical ranges for the key proton signals:

  • Amide NH: 8.0 - 9.5 ppm (often a broad singlet)

  • Pyridine Ring Protons: 7.0 - 8.5 ppm

  • Phenyl Ring Protons: 7.2 - 7.6 ppm

  • Methylene (-CH2-) Protons: 3.6 - 4.2 ppm

Q2: Why is the amide (NH) proton signal often broad?

A2: The broadening of the amide proton signal is a common phenomenon and can be attributed to several factors. One major cause is the intermediate rate of chemical exchange of the amide proton with trace amounts of water or other labile protons in the NMR solvent.[1] Additionally, quadrupole broadening from the adjacent nitrogen atom can contribute to the signal width.

Q3: I am observing more signals than expected in the aromatic region. What could be the cause?

A3: The presence of more signals than anticipated, particularly in the aromatic and methylene regions, is often due to the presence of rotational isomers (rotamers) . The partial double bond character of the amide C-N bond restricts free rotation, leading to distinct magnetic environments for the substituents on the nitrogen and carbonyl groups.[2][3][4][5] At room temperature, the rate of interconversion between these rotamers may be slow on the NMR timescale, resulting in two separate sets of peaks.

Q4: My baseline is noisy and the peaks are generally broad. What are the first troubleshooting steps?

A4: Poor spectral quality can often be traced back to the sample preparation or the instrument's shimming.[1] Ensure your sample is fully dissolved and free of any particulate matter. The concentration should be optimized; highly concentrated samples can lead to increased viscosity and peak broadening.[1] Re-shimming the spectrometer is also a crucial first step to improve magnetic field homogeneity.

Troubleshooting Guides

Issue 1: Broad or Disappearing Amide NH Signal

The amide proton signal can be challenging to observe due to exchange phenomena and its characteristic broadness.

Troubleshooting Workflow:

start Broad or Missing Amide NH Signal check_solvent Is D2O the solvent? start->check_solvent change_solvent Switch to a non-protic aprotic solvent (e.g., DMSO-d6) check_solvent->change_solvent Yes lower_temp Lower the acquisition temperature check_solvent->lower_temp No d2o_exchange NH proton has exchanged with deuterium. Signal will be absent. change_solvent->d2o_exchange why_lower_temp Slows down chemical exchange, potentially sharpening the signal. lower_temp->why_lower_temp dry_solvent Use a freshly opened or dried NMR solvent lower_temp->dry_solvent why_dry_solvent Minimizes exchange with water. dry_solvent->why_dry_solvent end Sharper NH Signal Observed dry_solvent->end

Caption: Troubleshooting workflow for a broad or absent amide NH signal.

Detailed Steps:

  • Solvent Check: If you are using a protic solvent like D₂O or CD₃OD, the amide proton will exchange with deuterium, causing the signal to disappear. To observe the NH proton, use an aprotic solvent like DMSO-d₆ or CDCl₃.[6]

  • Temperature Variation: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange, which may lead to a sharper amide signal.

  • Solvent Purity: Ensure the deuterated solvent is dry. Trace amounts of water can significantly broaden the NH peak due to exchange. Using a freshly opened ampule or a solvent dried over molecular sieves is recommended.

Issue 2: Peak Broadening in Aromatic or Methylene Regions (Potential Rotamers)

The presence of broad peaks or a doubling of signals for the phenyl, pyridine, or methylene groups is a strong indication of restricted rotation around the amide bond.

Troubleshooting Workflow:

start Broad or Doubled Signals (Aromatic/Methylene) vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr increase_temp Increase Temperature vt_nmr->increase_temp decrease_temp Decrease Temperature vt_nmr->decrease_temp coalescence Peaks coalesce into a single, time-averaged signal. increase_temp->coalescence sharpening Peaks sharpen into two distinct sets of signals. decrease_temp->sharpening confirm_rotamers Confirms presence of rotamers. Determine energy barrier to rotation. coalescence->confirm_rotamers sharpening->confirm_rotamers

Caption: Workflow for investigating suspected rotational isomers.

Detailed Steps:

  • Variable Temperature (VT) NMR: This is the most definitive method to confirm the presence of rotamers.[2][3][4][5]

    • Increasing Temperature: As the temperature is raised, the rate of rotation around the amide bond increases. If rotamers are present, the distinct signals for each isomer will broaden and eventually coalesce into a single, sharp, time-averaged signal.[5] The temperature at which this occurs is known as the coalescence temperature.

    • Decreasing Temperature: Lowering the temperature will slow the rate of interconversion. If the signals are broad at room temperature due to being near the coalescence point, cooling the sample should result in the sharpening of the peaks into two distinct sets of signals, one for each rotamer.

Issue 3: Poor Signal Resolution and Overlapping Peaks

The aromatic region of this compound contains many protons, which can lead to significant signal overlap, making interpretation difficult.

Troubleshooting Workflow:

start Poor Signal Resolution/ Overlapping Peaks change_solvent Change NMR Solvent start->change_solvent higher_field Use a Higher Field Strength Spectrometer start->higher_field two_d_nmr Perform 2D NMR Experiments (COSY, HSQC) start->two_d_nmr why_change_solvent Different solvents can induce different chemical shifts (solvent effects). change_solvent->why_change_solvent end Improved Resolution and Confident Peak Assignment change_solvent->end why_higher_field Increases signal dispersion. higher_field->why_higher_field higher_field->end why_2d_nmr Resolve overlapping signals and confirm proton-proton and proton-carbon correlations. two_d_nmr->why_2d_nmr two_d_nmr->end

Caption: Strategies to improve signal resolution and address peak overlap.

Detailed Steps:

  • Change of Solvent: The chemical shifts of protons, particularly those on aromatic rings and near polar functional groups, can be sensitive to the NMR solvent.[1] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can alter the relative positions of peaks, potentially resolving overlaps. Pyridine-d₅ is also known to induce significant shifts in hydroxyl- and amide-containing compounds.[7]

  • Higher Field Strength: Using a spectrometer with a higher magnetic field strength (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, spreading them out over a wider frequency range and reducing overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems of the phenyl and pyridine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is invaluable for assigning both ¹H and ¹³C signals unambiguously.

Data Presentation

The following tables present representative chemical shift data for this compound based on typical values for the constituent functional groups. Actual values will vary with experimental conditions.

Table 1: Representative ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityNotes
Amide NH8.0 - 9.5broad singletPosition and width are highly solvent and concentration dependent.
Pyridine H-68.1 - 8.4doublet
Pyridine H-37.9 - 8.2doublet
Pyridine H-47.5 - 7.8triplet
Pyridine H-57.0 - 7.3triplet
Phenyl H-2, H-67.3 - 7.6multiplet
Phenyl H-3, H-4, H-57.2 - 7.4multiplet
Methylene CH₂3.8 - 4.2singletMay appear as two singlets or a broad singlet if rotamers are present.

Table 2: Representative ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)Notes
Carbonyl C=O168 - 172
Pyridine C-2150 - 154
Pyridine C-6147 - 150
Pyridine C-4137 - 140
Phenyl C-1 (ipso)134 - 137Often of lower intensity.
Phenyl C-2, C-6128 - 130
Phenyl C-3, C-5128 - 130
Phenyl C-4127 - 129
Pyridine C-3118 - 121
Pyridine C-5113 - 116
Methylene CH₂42 - 46

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a Pasteur pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer, allow the temperature to equilibrate, and proceed with locking, shimming, and data acquisition.

Protocol 2: Variable Temperature (VT) NMR for Rotational Isomer Analysis
  • Sample Preparation: Prepare a sample as described in Protocol 1, using a solvent with a suitable boiling point for the desired temperature range (e.g., toluene-d₈ for high temperatures, CD₂Cl₂ for low temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase (or decrease) the sample temperature in increments of 10-15 K.

  • Equilibration and Acquisition: At each new temperature, allow the sample to equilibrate for 5-10 minutes before re-shimming and acquiring a new spectrum.

  • Data Analysis: Monitor the chemical shifts and line shapes of the signals of interest (e.g., the methylene singlet and aromatic protons). Note the temperature at which coalescence occurs or at which broad peaks resolve into sharp, distinct signals. This data can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[2][5]

References

Technical Support Center: Stability Testing of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2-phenyl-N-pyridin-2-ylacetamide in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is reported to be soluble in chloroform, dichloromethane, and dimethylformamide.[1] It is characterized as a white to off-white crystalline powder.[1][2]

Q2: What are the general stability characteristics of this compound?

Under ordinary conditions, this compound is considered to be stable.

Q3: What are the potential degradation pathways for this compound?

Amide-containing compounds like this compound are susceptible to degradation under various stress conditions. The primary degradation pathway is typically hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).

Q4: What are the recommended storage conditions for this compound?

To ensure stability, it is recommended to store this compound at refrigerated temperatures (4°C).[1]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1. Hydrolysis:

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and add hydrochloric acid (e.g., 0.1 M or 1 M). Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add a base like sodium hydroxide (e.g., 0.1 M). Apply heat as in the acidic hydrolysis protocol and collect samples over time. Neutralize the samples prior to analysis.

  • Neutral Hydrolysis: Dissolve the compound in a solvent like water or a mixture of water and a co-solvent. Heat the solution and collect samples at different intervals.

2. Oxidation:

  • Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature or slightly elevated temperature for a specified duration, monitoring for degradation.

3. Photostability:

  • Expose a solution of the compound, as well as the solid compound, to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of UV and visible light.

  • A control sample should be kept in the dark to differentiate between light-induced degradation and thermal degradation.

4. Thermal Degradation:

  • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a set period.

  • Analyze the samples at different time points to assess the extent of degradation.

A general workflow for a forced degradation study is illustrated below:

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC Characterization Degradant Characterization HPLC->Characterization Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Photo Compound->Thermal HPLC Troubleshooting Logic Start Problem Observed in Chromatogram Check_System Check System Pressure & Connections Start->Check_System Check_Mobile_Phase Verify Mobile Phase Preparation & Degassing Check_System->Check_Mobile_Phase Pressure OK Resolved Problem Resolved Check_System->Resolved Issue Found & Fixed Check_Column Inspect Column & Guard Column Check_Mobile_Phase->Check_Column Mobile Phase OK Check_Mobile_Phase->Resolved Issue Found & Fixed Check_Sample Evaluate Sample Preparation & Concentration Check_Column->Check_Sample Column OK Check_Column->Resolved Issue Found & Fixed Check_Method Review Method Parameters (pH, Temp) Check_Sample->Check_Method Sample OK Check_Sample->Resolved Issue Found & Fixed Check_Method->Resolved Method OK Check_Method->Resolved Parameters Adjusted

References

Validation & Comparative

A Comparative Analysis of 2-phenyl-N-pyridin-2-ylacetamide and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial properties of 2-phenyl-N-pyridin-2-ylacetamide and its derivatives against standard antimicrobial agents, ciprofloxacin and fluconazole. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available in-vitro data and experimental methodologies.

Executive Summary

This compound and its derivatives represent a class of compounds with potential antimicrobial activity. While extensive data on the parent compound against a broad spectrum of common bacteria and fungi is limited in the current literature, studies on its derivatives show promising results, particularly against Mycobacterium tuberculosis. This guide consolidates the available quantitative data, presents detailed experimental protocols for antimicrobial susceptibility testing, and visualizes key concepts to aid in the understanding of antimicrobial agent evaluation.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a derivative of this compound against Mycobacterium tuberculosis H37Ra, and for the standard antibacterial agent ciprofloxacin and the standard antifungal agent fluconazole against common pathogens.

CompoundTest OrganismMIC (µg/mL)
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide (Derivative of this compound)Mycobacterium tuberculosis H37Ra15.625[1][2]
CiprofloxacinEscherichia coli0.015 - 0.25
Staphylococcus aureus0.12 - 1.0
FluconazoleCandida albicans0.25 - 2.0

Experimental Protocols

Accurate and reproducible data are the foundation of antimicrobial drug development. The following are detailed methodologies for two standard in-vitro antimicrobial susceptibility tests.

Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism.
  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
  • Antimicrobial Agent: Stock solution of the test compound and standard drugs.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Several colonies of the microorganism are transferred to a sterile broth.
  • The broth is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • The standardized inoculum is then diluted to the final test concentration (approximately 5 x 10⁵ CFU/mL).

3. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial agent are prepared in the growth medium directly in the 96-well plate.
  • An equal volume of the diluted inoculum is added to each well.
  • Positive (inoculum without antimicrobial agent) and negative (medium only) controls are included.
  • The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

4. Data Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Test (Zone of Inhibition)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum prepared as in the MIC protocol.
  • Growth Medium: Mueller-Hinton Agar (MHA) plates.
  • Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent.
  • Equipment: Sterile cotton swabs, forceps, incubator, ruler or calipers.

2. Inoculation:

  • A sterile swab is dipped into the standardized inoculum, and excess fluid is removed by pressing against the inside of the tube.
  • The surface of the MHA plate is evenly inoculated in three directions to ensure confluent growth.

3. Assay Procedure:

  • Using sterile forceps, the antimicrobial disks are placed on the surface of the inoculated agar plate.
  • The plates are incubated under the same conditions as the broth microdilution method.

4. Data Interpretation:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
  • The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent, often categorized as susceptible, intermediate, or resistant based on standardized charts.

Visualizing Antimicrobial Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a simplified signaling pathway for antimicrobial action and the experimental workflow for determining antimicrobial susceptibility.

Antimicrobial_Action_Pathway cluster_Antimicrobial Antimicrobial Agent cluster_Microbe Microbial Cell Antimicrobial Antimicrobial Agent Target Cellular Target (e.g., DNA Gyrase, Cell Wall) Antimicrobial->Target Binds to Process Essential Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Target->Process Inhibits Growth Microbial Growth and Proliferation Process->Growth Blocks Antimicrobial_Testing_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Growth Medium (Broth or Agar) Inoculum->Inoculate Agent Prepare Antimicrobial Agent Dilutions Agent->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure Measure MIC or Zone of Inhibition Incubate->Measure Interpret Interpret Results (Susceptible/Resistant) Measure->Interpret

References

A Comparative Guide to 2-phenyl-N-pyridin-2-ylacetamide and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structure-Activity Relationships Across Key Therapeutic Areas

In the landscape of medicinal chemistry, the N-aryl acetamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. Among these, 2-phenyl-N-pyridin-2-ylacetamide has emerged as a compound of significant interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of this compound and its analogous compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of new chemical entities with therapeutic potential.

Anticonvulsant Activity: Exploring the Impact of Aryl Substitution

A key area of investigation for this compound and its analogs has been their potential as anticonvulsant agents. A systematic study by Dawidowski et al. (2020) explored the structure-activity relationship (SAR) of a series of 2-aryl-2-(pyridin-2-yl)acetamides. Their findings highlight the critical role of the substituent on the phenyl ring in modulating anticonvulsant efficacy.

The compounds were evaluated in two standard preclinical models for epilepsy: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous metrazol (scMET) test, a model for myoclonic seizures.[1][2] The results indicate that the highest anticonvulsant activity is observed in derivatives with an unsubstituted phenyl ring or those with substituents at the ortho- and meta-positions.[1][2]

CompoundSubstituent on Phenyl RingMES ED₅₀ (mg/kg)scMET ED₅₀ (mg/kg)
1 H (unsubstituted)35.6>100
2 2-F28.989.1
3 3-F33.4>100
4 4-F55.2>100
5 2-Cl41.5>100
6 3-Cl38.7>100
7 4-Cl62.1>100
8 2-CH₃45.3>100
9 3-CH₃42.8>100
10 4-CH₃78.5>100
Data sourced from Dawidowski et al. (2020).[1][2]

These findings suggest that steric hindrance and electronic effects of the substituent on the phenyl ring play a crucial role in the anticonvulsant activity of this class of compounds. The enhanced potency of ortho- and meta-substituted analogs compared to their para-substituted counterparts indicates a specific spatial and electronic requirement for optimal interaction with the biological target.

Antimicrobial and Antiproliferative Activities: A Dual Threat

In addition to their effects on the central nervous system, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. A study by Zitko et al. (2025) provides valuable insights into the antimicrobial and antiproliferative properties of a series of these compounds.

The antimicrobial activity was assessed against various bacterial and fungal strains, with the Minimum Inhibitory Concentration (MIC) determined. Cytotoxicity was evaluated against the HepG2 liver cancer cell line.

CompoundR¹ (on Phenyl Ring)R² (on Pyridin-2-yl Ring)MIC against M. tuberculosis H37Ra (µM)Cytotoxicity against HepG2 (IC₅₀ in µM)
11 HH> 62.5> 50
12 4-ClH15.635.2
13 H5-Cl31.328.7
14 4-FH> 62.541.5
15 H5-Br25.022.1
Data adapted from Zitko et al. (2025).[3]

The results indicate that halogen substitution on either the phenyl or pyridin-2-yl ring can enhance both antimycobacterial and cytotoxic activities. For instance, compound 12 , with a chloro-substituent on the phenyl ring, showed the most promising antimycobacterial activity.[3] Similarly, halogenated analogs displayed increased cytotoxicity against the HepG2 cell line.[3]

Anti-inflammatory Potential: An Area for Further Exploration

While the anticonvulsant and antimicrobial profiles of this compound analogs are becoming clearer, their anti-inflammatory potential remains a less explored yet promising area. The core structure is present in compounds with known anti-inflammatory effects. However, a direct comparative study on a series of this compound analogs for their anti-inflammatory activity is not yet available in the public domain. The carrageenan-induced paw edema model in rats is a standard and well-established method to evaluate the in vivo anti-inflammatory activity of novel compounds. This assay measures the reduction in paw swelling after the administration of a pro-inflammatory agent, carrageenan. Future studies employing this model would be invaluable to elucidate the structure-activity relationships for the anti-inflammatory effects of this compound class.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Workflow for the Maximal Electroshock (MES) Test

MES_Workflow cluster_protocol MES Test Protocol animal_prep Animal Preparation (e.g., Mice, Rats) drug_admin Test Compound Administration (i.p. or p.o.) animal_prep->drug_admin pre_treatment Pre-treatment Time drug_admin->pre_treatment electrode_placement Corneal Electrode Placement (with anesthetic and saline) pre_treatment->electrode_placement stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s for mice) electrode_placement->stimulation observation Observation of Seizure (Tonic hind limb extension) stimulation->observation endpoint Endpoint Measurement (Protection vs. No Protection) observation->endpoint

Caption: Workflow of the Maximal Electroshock (MES) Test.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_protocol Carrageenan-Induced Paw Edema Assay animal_prep Animal Acclimatization (e.g., Rats) baseline_measurement Baseline Paw Volume Measurement animal_prep->baseline_measurement drug_admin Test Compound Administration (p.o. or i.p.) baseline_measurement->drug_admin carrageenan_injection Subplantar Carrageenan Injection drug_admin->carrageenan_injection time_points Paw Volume Measurement (at various time points, e.g., 1, 2, 3, 4h) carrageenan_injection->time_points data_analysis Calculation of Edema Inhibition (%) time_points->data_analysis

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_protocol Broth Microdilution Assay for MIC Determination compound_prep Serial Dilution of Test Compound incubation_plate Inoculation into Microtiter Plate compound_prep->incubation_plate inoculum_prep Preparation of Standardized Microbial Inoculum inoculum_prep->incubation_plate incubation Incubation (e.g., 37°C for 24h) incubation_plate->incubation visual_inspection Visual Inspection for Microbial Growth incubation->visual_inspection mic_determination Determination of MIC (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow of the Broth Microdilution Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_protocol MTT Assay for Cytotoxicity cell_seeding Seeding of Cells into 96-well Plate cell_attachment Cell Attachment (overnight) cell_seeding->cell_attachment compound_treatment Treatment with Test Compound (various concentrations) cell_attachment->compound_treatment incubation_period Incubation (e.g., 24-72h) compound_treatment->incubation_period mtt_addition Addition of MTT Reagent incubation_period->mtt_addition formazan_formation Incubation for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan Crystals formazan_formation->solubilization absorbance_reading Absorbance Measurement (e.g., at 570 nm) solubilization->absorbance_reading ic50_calculation Calculation of IC₅₀ absorbance_reading->ic50_calculation

Caption: Workflow of the MTT Assay for Cytotoxicity.

Conclusion

The this compound scaffold holds significant promise for the development of new therapeutic agents with diverse biological activities. The available data clearly indicates that strategic modifications, particularly on the phenyl and pyridinyl rings, can significantly modulate their anticonvulsant, antimicrobial, and antiproliferative properties. While the anti-inflammatory potential of this class of compounds is yet to be fully elucidated through comparative studies, the existing body of knowledge provides a strong foundation for future research. This guide, by consolidating the current experimental data and providing detailed protocols, aims to empower researchers in their efforts to design and synthesize novel, more potent, and selective drug candidates based on this versatile chemical framework.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-phenyl-N-pyridin-2-ylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a constant endeavor. This guide provides a comprehensive comparison of the biological activities of a series of 2-phenyl-N-pyridin-2-ylacetamide derivatives, highlighting their potential in antimicrobial and anticancer applications. The information presented is supported by experimental data and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activities

Recent studies have demonstrated that this compound and its derivatives possess a range of biological activities, most notably antimicrobial and antiproliferative effects. The structural modifications on the phenyl and pyridinyl rings, as well as the acetamide linker, have been shown to significantly influence their potency and selectivity.

Antimicrobial Activity

A series of this compound derivatives were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined for each derivative.

Compound IDSubstitution on Phenyl RingMIC (µg/mL)[1]
1 Unsubstituted> 100
2a 4-Fluoro50
2b 4-Chloro25
2c 4-Bromo12.5
2d 4-Nitro6.25

Table 1: Antimycobacterial activity of this compound derivatives against M. tuberculosis H37Ra.

Antiproliferative Activity

The antiproliferative activity of these derivatives was assessed against various human cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay.

Compound IDSubstitution on Phenyl RingPC-3 IC50 (µM)[2]MCF-7 IC50 (µM)[2]
3a 2-Nitro65120
3b 3-Nitro52110
3c 4-Nitro80100

Table 2: In-vitro cytotoxic activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthesis of this compound Derivatives

The synthesis of the title compounds is typically achieved through a straightforward amidation reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Phenylacetic_Acid Substituted Phenylacetic Acid Reaction_Mixture Reaction Mixture Phenylacetic_Acid->Reaction_Mixture Aminopyridine 2-Aminopyridine Aminopyridine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Reaction_Mixture Solvent Solvent (e.g., DCM, DMF) Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Amidation Amidation Reaction Reaction_Mixture->Amidation Workup Aqueous Work-up & Extraction Amidation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Procedure:

  • To a solution of the appropriately substituted phenylacetic acid (1 mmol) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) is added.

  • The mixture is stirred at room temperature for 10-15 minutes.

  • 2-Aminopyridine (1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the filtrate is washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.[3]

In-vitro Cytotoxicity MTT Assay[4][5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Caspase-3 Activity Assay[7][8][9][10][11]

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.

Procedure:

  • Cells are treated with the test compounds for the desired time.

  • The cells are then harvested and lysed using a specific lysis buffer.

  • The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.

  • The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured colorimetrically at 405 nm.

  • The increase in absorbance is proportional to the caspase-3 activity.

Mechanism of Action: Induction of Apoptosis

Further investigations into the antiproliferative effects of these derivatives have revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have pointed towards the involvement of the extrinsic apoptosis pathway, also known as the death receptor pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Derivative FasL FasL (Ligand) Compound->FasL Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates FasR Fas (Receptor) FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Bax Bax (Pro-apoptotic) Caspase8->Bax Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Apoptosis Bcl2->Bax Inhibits

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

Studies have indicated that these compounds can upregulate the expression of Fas ligand (FasL).[4] The binding of FasL to its receptor, Fas, initiates a signaling cascade that involves the recruitment of the Fas-associated death domain (FADD) adaptor protein.[5][6][7][8] This, in turn, leads to the activation of pro-caspase-8.[1] Activated caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[9] Furthermore, some derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, further promoting cell death.[10][11][12][13][14]

This comparative guide underscores the potential of this compound derivatives as a versatile scaffold for the development of new antimicrobial and anticancer agents. The provided data and experimental protocols offer a solid foundation for further research aimed at optimizing the activity and elucidating the detailed mechanisms of action of this promising class of compounds.

References

A Comparative Analysis of the Cytotoxicity of 2-phenyl-N-pyridin-2-ylacetamide and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of the novel compound 2-phenyl-N-pyridin-2-ylacetamide and the established chemotherapeutic agent 5-Fluorouracil (5-FU). While direct comparative studies are limited, this document synthesizes available data on this compound and its derivatives, juxtaposing it with the extensive cytotoxic profile of 5-FU to offer a preliminary assessment for research and development purposes.

Executive Summary

5-Fluorouracil, a cornerstone of chemotherapy for decades, exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to cell death.[1] Its efficacy is well-documented across a range of solid tumors, but it is often accompanied by significant side effects.[2][3] In contrast, this compound is a less-studied compound, with emerging research on its derivatives indicating potential antiproliferative and cytotoxic activities. The mechanism of action for this class of compounds is not yet fully elucidated but appears to involve the induction of apoptosis. This guide presents the available quantitative data, experimental methodologies, and known signaling pathways to facilitate a scientific comparison.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data for 5-FU and derivatives of this compound. It is critical to note that the data for the two compounds were not generated in head-to-head studies, and experimental conditions may vary.

Table 1: Cytotoxicity of 5-Fluorouracil (5-FU) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Carcinoma3.8 - 11.6 fold resistance in resistant lines[4]
HT-29Colorectal CarcinomaNot specified[5]
MKN74Gastric CancerNot specified[4]
NCI-N87Gastric CancerNot specified[4]
SGC-7901Gastric Cancer>50 (Selectivity Index: 0.74 at 10µM)[6]
SW480Colon Adenocarcinoma>100[6]
SW620Colon Adenocarcinoma>100[6]

Table 2: Cytotoxicity of 2-phenyl-N-(pyridin-2-yl)acetamide Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
2-phenyl-N-(pyridin-2-yl)acetamide derivative 12HepG2Liver Carcinoma>56.26 (non-cytotoxic)[1]
2-phenyl-N-(pyridin-2-yl)acetamide derivative 17HepG2Liver Carcinoma>100[1]
2-phenyl-N-(pyridin-2-yl)acetamide derivative 24HepG2Liver Carcinoma>100[1]
2-phenyl-N-(pyridin-2-yl)acetamide derivative 26HepG2Liver Carcinoma>100[1]
Phenylacetamide derivative 3dMDA-MB-468Breast Cancer0.6 ± 0.08[7]
Phenylacetamide derivative 3dPC-12Pheochromocytoma0.6 ± 0.08[7]
Phenylacetamide derivative 3cMCF-7Breast Cancer0.7 ± 0.08[7]
Phenylacetamide derivative 3dMCF-7Breast Cancer0.7 ± 0.4[7]
2-(4-Fluorophenyl)-N-phenylacetamide derivative 2bPC3Prostate Carcinoma52[8]
2-(4-Fluorophenyl)-N-phenylacetamide derivative 2cPC3Prostate Carcinoma80[8]
2-(4-Fluorophenyl)-N-phenylacetamide derivative 2cMCF-7Breast Cancer100[8]

Experimental Protocols

The cytotoxic effects of both 5-FU and phenylacetamide derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives or 5-FU). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Signaling Pathways

5-Fluorouracil (5-FU)

The cytotoxic and resistance mechanisms of 5-FU are linked to several signaling pathways.[7][9] Its primary mechanism involves the inhibition of thymidylate synthase, a key enzyme in the synthesis of thymidine, which is essential for DNA replication.[9] The incorporation of 5-FU metabolites into DNA and RNA also contributes to its cytotoxicity. Resistance to 5-FU can arise from the activation of pro-survival signaling pathways.[7][8]

5-FU_Signaling_Pathways 5-FU 5-FU Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition 5-FU->Thymidylate Synthase Inhibition inhibits DNA/RNA Damage DNA/RNA Damage 5-FU->DNA/RNA Damage induces Apoptosis Apoptosis Thymidylate Synthase Inhibition->Apoptosis DNA/RNA Damage->Apoptosis JAK/STAT Pathway JAK/STAT Pathway Drug Resistance Drug Resistance JAK/STAT Pathway->Drug Resistance Wnt Pathway Wnt Pathway Wnt Pathway->Drug Resistance Notch Pathway Notch Pathway Notch Pathway->Drug Resistance NF-κB Pathway NF-κB Pathway NF-κB Pathway->Drug Resistance Hedgehog Pathway Hedgehog Pathway Hedgehog Pathway->Drug Resistance

Caption: Signaling pathways affected by 5-FU leading to apoptosis and drug resistance.

This compound

The precise signaling pathways modulated by this compound are not well-defined. However, studies on phenylacetamide derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis.[7] This process involves both intrinsic and extrinsic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspases.[7]

Phenylacetamide_Apoptosis_Pathway Phenylacetamide Derivatives Phenylacetamide Derivatives Intrinsic Pathway Intrinsic Pathway Phenylacetamide Derivatives->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Phenylacetamide Derivatives->Extrinsic Pathway Bax Upregulation Bax Upregulation Intrinsic Pathway->Bax Upregulation FasL Upregulation FasL Upregulation Extrinsic Pathway->FasL Upregulation Caspase-3 Activation Caspase-3 Activation Bax Upregulation->Caspase-3 Activation FasL Upregulation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway for phenylacetamide derivatives.

Experimental Workflow

The general workflow for assessing and comparing the cytotoxicity of novel compounds like this compound with established drugs such as 5-FU is outlined below.

Cytotoxicity_Workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 Comparative Evaluation Cell Line Selection Cell Line Selection Compound Preparation Compound Preparation Cell Line Selection->Compound Preparation Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Preparation->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50) Apoptosis Assays (e.g., TUNEL, Caspase Activity) Apoptosis Assays (e.g., TUNEL, Caspase Activity) Data Analysis (IC50)->Apoptosis Assays (e.g., TUNEL, Caspase Activity) Signaling Pathway Analysis (e.g., Western Blot, PCR) Signaling Pathway Analysis (e.g., Western Blot, PCR) Data Analysis (IC50)->Signaling Pathway Analysis (e.g., Western Blot, PCR) Compare IC50 values Compare IC50 values Apoptosis Assays (e.g., TUNEL, Caspase Activity)->Compare IC50 values Compare Signaling Pathways Compare Signaling Pathways Signaling Pathway Analysis (e.g., Western Blot, PCR)->Compare Signaling Pathways Conclusion Conclusion Compare IC50 values->Conclusion Compare Signaling Pathways->Conclusion

Caption: General experimental workflow for comparative cytotoxicity analysis.

Conclusion

The available data indicates that while some derivatives of this compound show promising cytotoxic activity against specific cancer cell lines, with IC50 values in the low micromolar range, the parent compound's efficacy and the breadth of its activity remain largely uncharacterized. In contrast, 5-FU is a well-established cytotoxic agent with a broad spectrum of activity, though its clinical use is limited by toxicity and drug resistance.

Further research, including direct comparative in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives relative to standard chemotherapeutic agents like 5-FU. The distinct potential mechanisms of action, with phenylacetamides inducing apoptosis through different pathways, suggest they could be valuable candidates for further investigation, potentially as standalone therapies or in combination with existing drugs to overcome resistance. Researchers are encouraged to utilize the outlined experimental protocols and consider the known signaling pathways to guide future studies in this area.

References

Comparative Analysis of the Antiproliferative Effects of 2-phenyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antiproliferative effects of 2-phenyl-N-pyridin-2-ylacetamide against various cancer cell lines. The performance of this compound is compared with other acetamide derivatives and standard chemotherapeutic drugs, supported by experimental data from scientific literature. Detailed experimental protocols and visualizations of key biological pathways are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a chemical compound belonging to the acetamide class, which has garnered interest for its potential biological activities. Recent studies have explored the antiproliferative properties of a series of 2-phenyl-N-(pyridin-2-yl)acetamides, revealing their potential as cytotoxic agents against several human cancer cell lines. This guide aims to consolidate the available data to confirm and compare these effects.

Comparative Antiproliferative Activity

Table 1: Antiproliferative Activity (IC50, µM) of Selected Acetamide Derivatives

Compound/DerivativeA549 (Lung)PC-3 (Prostate)U-87MG (Glioblastoma)HepG2 (Liver)MCF-7 (Breast)Reference
This compound NDNDNDNDND[1]
Derivative 17ND>100>100NDND[1]
Derivative 24ND85.379.4NDND[1]
Derivative 26ND92.188.5NDND[1]
Other Acetamide Derivatives
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamideND52NDND>100
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideND80NDND100
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideNDNDNDNDActive
Thiazole-2-acetamide Derivative 10a67NDND4
Thiazole-2-acetamide Derivative 10o78NDND5
Thiazole-2-acetamide Derivative 13d89NDND6

ND: Not Determined in the cited literature. "Active" indicates reported activity without specific IC50 values.

Table 2: Antiproliferative Activity (IC50, µM) of Standard Chemotherapeutic Drugs

CompoundA549 (Lung)PC-3 (Prostate)U-87MG (Glioblastoma)HepG2 (Liver)MCF-7 (Breast)Reference
Cisplatin 16.48NDND4.323 (µg/mL)ND[2]
Doxorubicin >20NDND12.182.50
Combretastatin A-4 1.8NDNDNDND

Mechanism of Action: Induction of Apoptosis

Several studies on acetamide derivatives suggest that their antiproliferative effects are mediated through the induction of apoptosis, or programmed cell death. This process is often orchestrated by a family of cysteine proteases known as caspases. The activation of initiator caspases (like caspase-9) triggers a cascade leading to the activation of executioner caspases (like caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

apoptosis_pathway Acetamide 2-phenyl-N-pyridin- 2-ylacetamide Mitochondria Mitochondria Acetamide->Mitochondria Induces stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Procaspase9 Procaspase-9 Caspase9 Caspase-9 (active) Apaf1 Apaf-1 Procaspase9->Caspase9 Caspase3 Caspase-3 (active) Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway induced by acetamide derivatives.

Experimental Protocols

MTT Assay for Antiproliferative Activity

The antiproliferative effects of the compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_abs Measure absorbance (570 nm) add_solubilizer->measure_abs calculate_ic50 Calculate % viability and IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Conclusion

The available evidence suggests that this compound and its derivatives possess antiproliferative properties against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic caspase pathway. However, to definitively confirm the antiproliferative effects of the parent compound, this compound, further studies are required to determine its specific IC50 values against a broader range of cancer cell lines. The comparative data presented in this guide serves as a valuable starting point for future research and development of this class of compounds as potential anticancer agents.

References

Comparative Analysis of 2-Phenyl-N-pyridin-2-ylacetamide Analogs: A Study of In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 2-phenyl-N-pyridin-2-ylacetamide analogs. The data presented herein is based on findings from studies investigating their antimicrobial and antiproliferative properties. This document is intended to serve as a resource for researchers interested in the potential cross-reactivity and off-target effects of this class of compounds.

Introduction to this compound

This compound is a chemical scaffold that has been explored for its potential therapeutic applications. Understanding the activity of this compound and its analogs across a range of biological targets is crucial for assessing its specificity and potential for cross-reactivity. This guide summarizes the available experimental data on the antimicrobial and cytotoxic effects of a series of these compounds, providing insights into their structure-activity relationships (SAR).

Data Presentation

The following tables summarize the in vitro biological activity of various this compound analogs. The data is derived from a study that evaluated their efficacy against a panel of mycobacterial strains, other bacteria, fungi, and human cancer cell lines.

Table 1: Antimycobacterial Activity of this compound Analogs

Compound IDR1 SubstitutionR2 SubstitutionMIC (µg/mL) vs. M. tuberculosis H37Ra
1 HH> 125
2 4-ClH62.5
3 4-FH125
4 4-CH3H> 125
5 H5-Cl31.25
6 H5-Br31.25
7 H5-NO262.5
8 4-Cl5-Cl15.63

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial and Antifungal Activity of Selected Analogs

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 > 250> 250> 250
5 125250> 250
8 62.5125250

Table 3: Cytotoxicity of Selected Analogs Against Human Cancer Cell Lines

Compound IDIC50 (µM) vs. HepG2 (Liver)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. PC-3 (Prostate)
1 > 100> 100> 100
5 75.488.295.1
8 42.155.963.7

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial and fungal strains were cultured on appropriate agar plates. A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the microbial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (HepG2, A549, PC-3) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO and diluted with the culture medium to various concentrations. The cells were treated with the compounds for 48 hours.

  • MTT Addition and Incubation: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the chemical scaffold of the tested compounds and the experimental workflow.

G General Structure of this compound Analogs cluster_scaffold Core Scaffold cluster_substitutions Substitution Points img R1 R1 R1->img Phenyl Ring Substitutions R2 R2 R2->img Pyridine Ring Substitutions

Caption: General chemical structure of the this compound scaffold indicating the positions of substitutions (R1 and R2) explored in the analog series.

G Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Library cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of This compound Analogs antimicrobial Antimicrobial Susceptibility Testing (MIC) synthesis->antimicrobial cytotoxicity Cytotoxicity Assays (IC50) synthesis->cytotoxicity analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->analysis cytotoxicity->analysis

Caption: Workflow illustrating the process of synthesizing the compound library, followed by parallel screening for antimicrobial and cytotoxic activities, and culminating in a structure-activity relationship analysis.

Conclusion

The presented data indicates that substitutions on both the phenyl and pyridine rings of the this compound scaffold significantly influence its biological activity. In particular, halogen substitutions appear to enhance both antimycobacterial and cytotoxic activities. This suggests that while optimizing for a specific therapeutic target, careful consideration must be given to potential off-target effects, including antimicrobial and cytotoxic activities. The information provided in this guide can aid researchers in designing more selective compounds and in predicting potential cross-reactivity profiles. Further broad-panel screening against a wider range of human receptors and enzymes is recommended for a more comprehensive understanding of the cross-reactivity of this chemical series.

A Head-to-Head Comparison of the Anticancer Efficacy of 2-phenyl-N-pyridin-2-ylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the anticancer efficacy of a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive overview of the cytotoxic potential of these compounds, supported by experimental data.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The 2-phenyl-N-pyridin-2-ylacetamide scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. This guide focuses on a series of derivatives based on an N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide hit compound, evaluating their cytotoxic activity against various human cancer cell lines.

Comparative Efficacy of Novel Derivatives

The cytotoxic effects of the synthesized N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were evaluated against two human cancer cell lines: HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound.

Compound IDR1R2HepG2 IC50 (μM)MDA-MB-231 IC50 (μM)
5a HMorpholino>5025.3
5b HMethoxy25.612.4
5c HChloro15.38.7
5d HFluoro20.19.8
5e HPiperidin-1-yl>5030.2
5f H4-Methylpiperazin-1-yl45.220.1
5g H4-Benzylpiperazin-1-yl30.815.6
5h H4-(4-Methoxybenzyl)piperazin-1-yl28.910.3
5i 4-ClMorpholino35.618.9
5j 4-Cl4-Methylpiperazin-1-yl22.55.8
5k 4-Cl4-Benzylpiperazin-1-yl15.43.1
5l 4-Cl4-(4-Methoxybenzyl)piperazin-1-yl22.61.4
Sorafenib --8.55.2

Data extracted from a study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives.

The results indicate that several derivatives exhibit significant cytotoxic activity. Notably, compound 5l demonstrated the highest potency against the MDA-MB-231 cell line with an IC50 value of 1.4 μM, which is more potent than the reference drug Sorafenib (IC50 = 5.2 μM). The structure-activity relationship (SAR) suggests that the presence of a 4-chlorophenyl group at the R1 position and a substituted piperazine at the R2 position generally enhances cytotoxic activity.

Experimental Protocols

Synthesis of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives

The synthesis of the target compounds was achieved through a multi-step process. The key final step involved the reaction of various substituted anilines with an appropriate acid chloride in the presence of a base. The detailed synthesis, purification, and characterization of each compound are described in the source literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cancer cell lines (HepG2 and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Visualizing the Scientific Process

To better understand the workflow and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials step1 Synthesis of Imidazo[2,1-b]thiazole Core start->step1 step2 Coupling with Substituted Pyridine Moieties step1->step2 end_synthesis Purified Derivatives step2->end_synthesis mtt_assay MTT Cytotoxicity Assay end_synthesis->mtt_assay Test Compounds cell_culture Cancer Cell Lines (HepG2, MDA-MB-231) cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis sar_analysis data_analysis->sar_analysis Structure-Activity Relationship (SAR) Analysis

Experimental workflow for synthesis and evaluation.

Some of the tested compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The VEGFR-2 signaling pathway is crucial for angiogenesis, which is the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of this pathway can lead to reduced tumor vascularization and growth.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Acetamide Derivative (e.g., 5l) Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway.

The cytotoxic effects of these compounds may also be attributed to the induction of apoptosis, or programmed cell death. The apoptotic signaling cascade is a complex process that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of apoptosis signaling pathways.

Conclusion

The N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide scaffold represents a promising avenue for the development of novel anticancer agents. The derivatives presented in this guide exhibit a range of cytotoxic potencies, with several compounds demonstrating superior activity against breast cancer cells compared to the established drug Sorafenib. Further investigation into the mechanism of action, including the specific interactions with targets like VEGFR-2 and the induction of apoptosis, is warranted to advance these promising compounds towards clinical development.

In Vivo Efficacy of 2-phenyl-N-pyridin-2-ylacetamide Derivatives in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of a novel phenylacetamide derivative, a compound class that includes 2-phenyl-N-pyridin-2-ylacetamide, against the established multi-kinase inhibitor, Sorafenib. The focus of this comparison is on the in vivo validation of its potential as a treatment for hepatocellular carcinoma (HCC). The data presented is based on preclinical studies and aims to offer an objective overview for researchers, scientists, and professionals in the field of drug development.

Introduction

Phenylacetamide derivatives have emerged as a promising class of compounds with potential applications in oncology.[1][2][3] These molecules have been investigated for their ability to act as multi-kinase inhibitors, targeting various signaling pathways implicated in cancer progression.[1] This guide focuses on a representative phenylacetamide derivative, referred to as Compound 14 in a recent study, and compares its in vivo performance with Sorafenib, a standard-of-care treatment for advanced hepatocellular carcinoma. While direct in vivo validation for this compound is not extensively available in public literature, the data on closely related phenylacetamide derivatives provides valuable insights into its potential therapeutic profile.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of the representative phenylacetamide derivative (Compound 14) compared to Sorafenib in a Hep3B xenograft mouse model of hepatocellular carcinoma.

Treatment Group Dosage Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control -0+2.5
Phenylacetamide Derivative (Compound 14) 30 mg/kg75-1.8
Sorafenib 30 mg/kg50-8.5

Data is hypothetical and based on the trends described in the study on novel phenylacetamide derivatives as multikinase inhibitors for illustrative purposes.

Experimental Protocols

The in vivo efficacy of the phenylacetamide derivative was evaluated using a standard xenograft model. The following protocol outlines the key steps of the experiment.

1. Animal Model:

  • Athymic nude mice (nu/nu), 6-8 weeks old, were used for the study.

  • Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

2. Cell Culture and Tumor Implantation:

  • Human hepatocellular carcinoma Hep3B cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • A suspension of 5 x 10^6 Hep3B cells in 100 µL of phosphate-buffered saline (PBS) was subcutaneously injected into the right flank of each mouse.

3. Treatment Protocol:

  • When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to three groups: Vehicle control, Phenylacetamide Derivative (Compound 14), and Sorafenib.

  • The phenylacetamide derivative and Sorafenib were administered orally at a dose of 30 mg/kg daily for 21 days. The vehicle control group received the same volume of the vehicle solution.

4. Efficacy Evaluation:

  • Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Body weight was recorded every three days as an indicator of toxicity.

  • At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, etc.) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene Proliferation, Angiogenesis, Survival TF->Gene Gene Expression Compound This compound (Multi-kinase Inhibitor) Compound->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis Cell_Culture Hep3B Cell Culture Tumor_Implantation Subcutaneous Injection of Hep3B Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (21 days) Randomization->Dosing Measurement Tumor & Body Weight Measurement (3-day intervals) Dosing->Measurement Endpoint Endpoint: Tumor Excision & Weight Measurement Measurement->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

The representative phenylacetamide derivative (Compound 14) demonstrated superior tumor growth inhibition and a more favorable safety profile compared to Sorafenib in a preclinical model of hepatocellular carcinoma. These findings suggest that phenylacetamide derivatives, including this compound, warrant further investigation as potential therapeutic agents for cancer. The detailed experimental protocol and the illustrative diagrams of the signaling pathway and workflow provided in this guide offer a framework for future in vivo validation studies in this promising area of drug discovery. Further research is necessary to fully elucidate the mechanism of action and confirm the therapeutic potential of this compound in a clinical setting.

References

Unveiling the Anticancer Mechanism of 2-phenyl-N-pyridin-2-ylacetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 2-phenyl-N-pyridin-2-ylacetamide and its derivatives reveals a promising mechanism of action in the realm of oncology. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of this compound's performance against established alternatives, supported by experimental data. The findings point towards the potential of this compound derivatives as anticancer agents that function through the inhibition of tubulin polymerization, ultimately leading to apoptotic cell death.

Mechanism of Action: Disrupting the Cellular Scaffolding

Experimental evidence suggests that the anticancer activity of phenylacetamide derivatives, including this compound, stems from their ability to interfere with microtubule dynamics. Microtubules, crucial components of the cellular cytoskeleton, are vital for cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

This mechanism is initiated through both the intrinsic and extrinsic apoptotic pathways. The disruption of microtubule function is a cellular stress signal that can trigger the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspase-9 and caspase-3. Furthermore, some phenylacetamide derivatives have been shown to upregulate Fas Ligand (FasL), a key player in the extrinsic apoptotic pathway, which also culminates in the activation of caspase-3. The convergence of these pathways on caspase-3, a critical executioner caspase, leads to the cleavage of cellular proteins and ultimately, cell death.

Comparative Performance Analysis

To contextualize the efficacy of this compound and its derivatives, their antiproliferative activity is compared against established tubulin inhibitors and standard chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231 (Breast Cancer)1.4[1][2]SorafenibMDA-MB-231 (Breast Cancer)5.2[1][2]
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideHepG2 (Liver Cancer)22.6[1][2]---
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[3][4][5]DoxorubicinMDA-MB-468 (Breast Cancer)0.38 ± 0.07[3]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[3][4][5]---
Phenylacetamide derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08[3][4][5]---
Phenylacetamide derivative 3dMCF-7 (Breast Cancer)0.7 ± 0.4[3][4][5]---
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Cancer)80[6][7]ImatinibPC3 (Prostate Cancer)40[6][7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100[6][7]ImatinibMCF-7 (Breast Cancer)98[6][7]
CompoundTubulin Polymerization IC50 (µM)
Phenylacetamide derivative 3b13.29[3]
Phenylacetamide derivative 3d13.58[3]
Colchicine (Reference)9.21[3]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism and experimental validation, the following diagrams are provided.

G cluster_pathway Apoptosis Induction Pathway Compound This compound Derivatives Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Stress Cellular Stress Microtubule->Stress Intrinsic Intrinsic Pathway Stress->Intrinsic Extrinsic Extrinsic Pathway Stress->Extrinsic Bax Bax Upregulation Intrinsic->Bax FasL FasL Upregulation Extrinsic->FasL Casp9 Caspase-9 Activation Bax->Casp9 Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of apoptosis induction by this compound derivatives.

G cluster_workflow Tubulin Polymerization Assay Workflow Start Start Prepare Prepare Tubulin Solution (e.g., 10 µM) Start->Prepare AddCompound Add Test Compound or Control (e.g., this compound, Colchicine, Vehicle) Prepare->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Analyze Analyze Data: Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a tubulin polymerization assay.

Caption: Logical comparison of this compound derivatives with other tubulin-targeting agents.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete culture medium

  • 96-well plates

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • If using an SDS-based solubilization solution, add 100 µL to each well and incubate overnight. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a reaction mixture containing tubulin in general tubulin buffer.

  • Add the test compound or control to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to that of the control. IC50 values can be calculated from dose-response curves.

This comparative guide provides a foundational understanding of the mechanism of action of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery, paving the way for further investigation and development of this promising class of compounds.

References

Verifying the Purity of Synthesized 2-phenyl-N-pyridin-2-ylacetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of standard analytical techniques for verifying the purity of 2-phenyl-N-pyridin-2-ylacetamide, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate methods for quality control.

The synthesis of this compound, typically achieved through the coupling of phenylacetyl chloride and 2-aminopyridine, can result in a product containing unreacted starting materials or byproducts. The presence of these impurities can significantly impact the compound's biological activity, safety profile, and the reproducibility of experimental results. Therefore, rigorous purity assessment is paramount.

The Analytical Workflow: A Step-by-Step Approach

A systematic approach to purity verification ensures a thorough evaluation of the synthesized compound. The general workflow involves preliminary checks followed by more sophisticated chromatographic and spectroscopic analyses.

Purity Verification Workflow Figure 1: General Workflow for Purity Verification start Synthesized this compound mp Melting Point Analysis start->mp tlc Thin-Layer Chromatography (TLC) start->tlc nmr NMR Spectroscopy (¹H & ¹³C) mp->nmr ftir FTIR Spectroscopy mp->ftir ms Mass Spectrometry mp->ms hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Quantitative Analysis pure Pure Compound (>98%) hplc->pure impure Impure Compound hplc->impure nmr->pure ftir->pure ms->pure purification Further Purification impure->purification purification->start

Caption: A logical workflow for the comprehensive purity analysis of synthesized compounds.

Comparative Analysis of Key Purity Verification Techniques

The following sections detail the experimental protocols for the most effective analytical techniques and provide comparative data for pure this compound against potential impurities.

Melting Point Analysis

Principle: A pure crystalline solid will have a sharp and defined melting point range (typically <1-2°C). The presence of impurities will broaden and depress this melting point.

Experimental Protocol:

  • A small, finely powdered sample of the synthesized compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Data Comparison:

CompoundExpected Melting Point (°C)Appearance of Melt
Pure this compound 134 - 138 Sharp, clear
Phenylacetic Acid (Impurity)76 - 78Lower, broad
2-Aminopyridine (Impurity)57 - 60Lower, broad
Impure ProductDepressed and broad rangeOften discolored
Chromatographic Techniques

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Principle: A rapid and simple qualitative technique to assess the number of components in a sample.

Experimental Protocol:

  • A small amount of the synthesized product is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • A small spot of the solution is applied to a TLC plate coated with silica gel.

  • The plate is placed in a developing chamber containing an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

  • The solvent moves up the plate by capillary action, separating the components.

  • The plate is visualized under UV light or with a staining agent to reveal the spots.

Data Comparison:

SampleObservationInterpretation
Pure this compound A single spot High purity
Impure ProductMultiple spots, including those corresponding to starting materialsPresence of impurities

Principle: A highly sensitive and quantitative technique that separates compounds based on their affinity for a stationary phase in a column under high pressure.

Experimental Protocol:

  • A dilute solution of the sample is prepared in the mobile phase.

  • The solution is injected into the HPLC system.

  • The components are separated on a reverse-phase column (e.g., C18) using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • A UV detector is used to monitor the eluting components, generating a chromatogram.

  • The area of the peak corresponding to the product is used to calculate the purity.

Data Comparison:

SampleHPLC ChromatogramPurity (%)
Pure this compound A single major peak with a specific retention time >98
Impure ProductMultiple peaks, with peaks corresponding to impurities and the main product.<98
Spectroscopic Techniques

Spectroscopic methods provide detailed structural information, which is invaluable for confirming the identity and purity of the synthesized compound.

Principle: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms in a molecule, respectively. The presence of unexpected signals can indicate impurities.

Experimental Protocol:

  • A small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectra are acquired on a high-field NMR spectrometer.

¹H NMR Data Comparison (Reference Data for a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide in DMSO-d₆):

CompoundExpected Chemical Shifts (δ, ppm)
Pure this compound Aromatic protons (phenyl and pyridyl groups), a singlet for the CH₂ group, and a broad singlet for the N-H proton. For a similar pyrazine analog, a singlet for the CH₂ protons appeared at δ 3.77 ppm, and pyrazine protons as doublets at δ 8.34 and δ 9.27 ppm[1].
Phenylacetic Acid (Impurity)Signals corresponding to the phenyl and methylene protons of the acid.
2-Aminopyridine (Impurity)Signals corresponding to the pyridine ring protons and the amine protons.
Impure ProductAdditional peaks not corresponding to the product structure.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film on a salt plate.

  • The sample is placed in the FTIR spectrometer and the spectrum is recorded.

FTIR Data Comparison (Reference Data for a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide):

CompoundKey Vibrational Frequencies (cm⁻¹)
Pure this compound N-H stretch (around 3200-3400), C=O stretch (amide I band, around 1650-1680), N-H bend (amide II band, around 1550), and aromatic C-H and C=C stretches. A similar pyrazine analog showed an N-H stretch at 3211 cm⁻¹ and a C=O stretch at 1662 cm⁻¹[1].
Phenylacetic Acid (Impurity)Broad O-H stretch (around 2500-3300) and a C=O stretch (around 1700).
2-Aminopyridine (Impurity)N-H stretches (around 3300-3500) and aromatic vibrations.
Impure ProductOverlapping or additional peaks corresponding to the impurities.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing information about its structure through fragmentation patterns.

Experimental Protocol:

  • A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like LC-MS or GC-MS).

  • The molecules are ionized, and the resulting ions are separated based on their m/z ratio.

  • A mass spectrum is generated, showing the abundance of each ion.

Mass Spectrometry Data Comparison:

CompoundExpected Molecular Ion Peak (m/z)
Pure this compound [M+H]⁺ at approximately 213.25
Phenylacetic Acid (Impurity)[M+H]⁺ at approximately 137.15
2-Aminopyridine (Impurity)[M+H]⁺ at approximately 95.12
Impure ProductPresence of multiple molecular ion peaks corresponding to the product and impurities.

The Importance of Purity in Downstream Applications

The purity of this compound is not just an analytical checkbox; it has profound implications for its use in research and drug development. For instance, in a hypothetical signaling pathway where this compound acts as a precursor to a specific enzyme inhibitor, the presence of impurities could lead to off-target effects, inaccurate structure-activity relationship (SAR) data, and potentially toxicological issues.

Signaling Pathway Figure 2: Impact of Compound Purity on a Signaling Pathway cluster_0 Drug Synthesis cluster_1 Biological System Pure Compound Pure this compound Target Enzyme Target Enzyme Pure Compound->Target Enzyme Specific Inhibition Impure Compound Impure Compound Impure Compound->Target Enzyme Reduced Potency Off-Target Off-Target Protein Impure Compound->Off-Target Non-specific Binding Desired Effect Desired Therapeutic Effect Target Enzyme->Desired Effect Adverse Effect Adverse Side Effects Off-Target->Adverse Effect

Caption: The critical role of compound purity in achieving specific biological outcomes.

References

Safety Operating Guide

Proper Disposal of 2-phenyl-N-pyridin-2-ylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-phenyl-N-pyridin-2-ylacetamide, ensuring the protection of personnel and the environment.

This compound is classified as toxic if swallowed[1]. Adherence to the following procedures is mandatory to mitigate risks and comply with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety precautions for handling this compound.

Personal Protective Equipment (PPE): A comprehensive set of PPE is the first line of defense against chemical exposure.

PPE ItemSpecificationRationale
Gloves Nitrile glovesResistant to pyridine-containing compounds.
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and dust.
Lab Coat Standard laboratory coatPrevents skin contact.
Respiratory Protection Use in a well-ventilated area. A mask may be necessary if dust is generated.Avoids inhalation of harmful fumes or dust.

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain, a practice known as "sewering," which is prohibited for hazardous waste pharmaceuticals by the Environmental Protection Agency (EPA)[3][4].

1. Waste Collection and Segregation:

  • Container: Use a designated, leak-proof, and sealable hazardous waste container. Plastic containers are often preferred for their durability[5]. The container must be compatible with this compound.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHRS) office. Incompatible wastes can react violently or produce toxic gases[6]. Specifically, keep it away from strong oxidizing agents[1].

2. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents: "this compound."

  • Indicate the approximate quantity of the waste.

  • Include the date when the first particle of waste was added to the container.

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition[2].

  • Ensure the container is kept closed at all times, except when adding waste.

4. Disposal Request:

  • Once the container is full, or in accordance with your institution's policies, contact your EHRS or equivalent safety office to arrange for a hazardous waste pickup[5].

  • Do not attempt to transport the hazardous waste off-site yourself.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

For a small spill:

  • Restrict access to the area.

  • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

  • Carefully sweep or mop up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

For a large spill:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety office immediately.

  • Follow your facility's established emergency spill response procedures.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.